1-Bromo-2-(bromomethyl)-3-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBTXEUYUWGIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567715 | |
| Record name | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58579-54-7 | |
| Record name | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58579-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(bromomethyl)-3-nitrobenzene | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Bromo-2-(bromomethyl)-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene, a valuable intermediate in organic synthesis. The document details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data.
Core Synthesis Reaction
The synthesis of this compound is achieved through the free-radical bromination of 1-bromo-2-methyl-3-nitrobenzene. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring intact. The most common and effective method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.
Reaction Mechanism: Free-Radical Halogenation
The benzylic bromination of 1-bromo-2-methyl-3-nitrobenzene proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[1][2] A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is used to start the reaction.[3]
1. Initiation: The process begins with the homolytic cleavage of the radical initiator to form two radicals. These radicals then react with N-bromosuccinimide to generate a bromine radical, which is the key reactive species.
2. Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 1-bromo-2-methyl-3-nitrobenzene. This abstraction is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical.[4][5] This newly formed benzylic radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to yield the desired product, this compound, and another bromine radical.[4][5][6] This new bromine radical can then participate in another cycle of the propagation step, thus continuing the chain reaction.
3. Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.
Quantitative Data Summary
The following table summarizes the quantitative data for a typical synthesis of this compound from 2-bromo-6-nitrotoluene (an isomer of 1-bromo-2-methyl-3-nitrobenzene, but the reaction principle is identical).[7]
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 2-Bromo-6-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 32.20 | 0.20 | 1 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 26.6 | 0.20 | 1 |
| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | 0.40 | 0.002 | 0.01 |
| This compound | C₇H₅Br₂NO₂ | 294.93 | 47.31 | 0.16 | - |
| Yield | - | - | - | - | 81% |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures.[7]
Materials:
-
1-Bromo-2-methyl-3-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Chlorobenzene (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in chlorobenzene.
-
Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.01 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude product, which may be a light brown oil or solid.
-
Recrystallize the crude product from ethanol to afford the purified this compound as a solid.
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 1-bromo-2-(bromomethyl)-3-nitrobenzene. This document is intended to serve as a valuable resource for professionals in research and development, particularly those in the fields of medicinal chemistry, organic synthesis, and materials science.
Chemical Identity and Structure
This compound, also known by its synonym 2-Bromo-6-nitrobenzyl bromide, is a polysubstituted aromatic compound. Its structure features a benzene ring substituted with a bromine atom, a bromomethyl group, and a nitro group at positions 1, 2, and 3, respectively.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted and should be considered with appropriate caution.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[1] |
| Molecular Weight | 294.93 g/mol | PubChem[1] |
| CAS Number | 58579-54-7 | PubChem[1] |
| Boiling Point | 320.6 ± 27.0 °C (Predicted) | MySkinRecipes[2] |
| Storage Temperature | 2-8°C | MySkinRecipes[2] |
Synthesis and Purification
Synthesis Protocol
A general method for the synthesis of this compound involves the radical bromination of 2-bromo-6-nitrotoluene. A typical experimental protocol is as follows:
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Procedure: A detailed experimental protocol for a similar transformation suggests the following steps, which can be adapted for the synthesis of the target compound.
-
Materials: 2-bromo-6-nitrotoluene, N-bromosuccinimide (NBS), a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride or o-dichlorobenzene).
-
Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Procedure:
-
Dissolve the starting material, 2-bromo-6-nitrotoluene, in the chosen solvent within the reaction flask.
-
Add N-Bromosuccinimide and the radical initiator to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for several hours.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Wash the filtrate sequentially with deionized water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method such as recrystallization or column chromatography to yield the pure this compound.
-
Spectral and Analytical Data
While specific experimental spectra for this compound are not available in the public domain, data for its isomers and related compounds can provide valuable insights for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the bromo, bromomethyl, and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
C-H stretching (aromatic): Around 3100-3000 cm⁻¹
-
C=C stretching (aromatic): Around 1600-1450 cm⁻¹
-
NO₂ stretching (asymmetric and symmetric): Around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ respectively.
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments will be observed. The natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br) is nearly 1:1, which will result in a distinctive M, M+2, and M+4 peak pattern.
Reactivity and Stability
Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Benzylic Bromide: The bromomethyl group is a reactive site for nucleophilic substitution reactions. This makes the compound a useful precursor for introducing the 2-bromo-3-nitrobenzyl moiety into other molecules.
-
Aromatic Bromide: The bromine atom attached to the benzene ring is generally less reactive towards nucleophilic substitution than the benzylic bromide. However, it can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. The nitro group can also be reduced to an amino group, providing a route to other functionalized derivatives.
Stability and Storage
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases. The recommended storage temperature is between 2-8°C.[2] Due to the reactivity of the benzylic bromide, the compound may be susceptible to hydrolysis in the presence of moisture.
Potential Applications
Given its array of functional groups, this compound is a versatile intermediate in organic synthesis. It holds potential for use in the development of:
-
Pharmaceuticals: As a building block for the synthesis of complex, biologically active molecules.
-
Agrochemicals: In the preparation of novel pesticides and herbicides.
-
Materials Science: For the synthesis of functionalized polymers and other advanced materials.
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. Based on available safety data sheets for similar compounds, it should be considered as a hazardous substance.
Hazard Identification:
-
May cause skin irritation and serious eye damage.
-
May cause respiratory irritation.
-
Harmful if swallowed or in contact with skin.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or face shield.
-
Chemical-resistant gloves.
-
Protective clothing.
-
Use in a well-ventilated area or with a fume hood.
For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous experimental verification. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
References
An In-depth Technical Guide to the Predicted NMR Data and Interpretation of 1-bromo-2-(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 1-bromo-2-(bromomethyl)-3-nitrobenzene. Due to the limited availability of experimental spectra for this specific compound, this document leverages data from structurally analogous molecules to offer a robust interpretation of the expected spectral features. This guide is intended to assist researchers in identifying and characterizing this molecule in complex reaction mixtures and for quality control purposes.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituent effects and data from related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.85 | d | ~8.0 | 1H | H-4 |
| ~7.50 | t | ~8.0 | 1H | H-5 |
| ~7.95 | d | ~8.0 | 1H | H-6 |
| ~4.80 | s | - | 2H | -CH₂ Br |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~122.0 | C-1 |
| ~138.0 | C-2 |
| ~150.0 | C-3 |
| ~128.0 | C-4 |
| ~126.0 | C-5 |
| ~134.0 | C-6 |
| ~30.0 | -C H₂Br |
Interpretation of NMR Data
The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the substituents on the benzene ring.
¹H NMR Spectrum:
-
Aromatic Region (δ 7.0-8.5 ppm): The three aromatic protons are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitro and bromo substituents.
-
H-6 (δ ~7.95 ppm): This proton is ortho to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift, making it the most deshielded of the aromatic protons. It is expected to appear as a doublet due to coupling with H-5.
-
H-4 (δ ~7.85 ppm): This proton is para to the nitro group and ortho to the bromo group. Both substituents contribute to its deshielding. It will appear as a doublet due to coupling with H-5.
-
H-5 (δ ~7.50 ppm): This proton is meta to both the nitro and bromo groups, and therefore experiences the least deshielding among the aromatic protons. It is expected to appear as a triplet due to coupling with both H-4 and H-6.
-
-
Bromomethyl Protons (δ ~4.80 ppm): The protons of the bromomethyl group (-CH₂Br) are expected to resonate as a singlet around 4.80 ppm. The benzylic position and the presence of the electron-withdrawing bromine atom cause a significant downfield shift compared to a methyl group. The absence of adjacent protons results in a singlet multiplicity. This downfield shift is characteristic of benzylic bromides.
¹³C NMR Spectrum:
-
Aromatic Carbons (δ 120-155 ppm):
-
C-3 (δ ~150.0 ppm): The carbon atom directly attached to the nitro group will be the most deshielded aromatic carbon due to the strong electron-withdrawing and resonance effects of the nitro group.
-
C-1 (δ ~122.0 ppm): The carbon bearing the bromo substituent will also be deshielded, though to a lesser extent than C-3.
-
C-2 (δ ~138.0 ppm): The carbon attached to the bromomethyl group will be deshielded due to the substituent effect.
-
C-4, C-5, and C-6: The remaining aromatic carbons will have chemical shifts influenced by their positions relative to the three substituents.
-
-
Bromomethyl Carbon (δ ~30.0 ppm): The carbon of the bromomethyl group is expected to appear in the upfield region, with its chemical shift influenced by the attached bromine atom.
Experimental Protocols
The following provides a general methodology for acquiring high-quality NMR spectra for this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): ~3-4 seconds
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Visualizations
Molecular Structure
Caption: Chemical structure of this compound.
NMR Interpretation Workflow
Caption: Logical workflow for NMR data interpretation.
Navigating the Structural Elucidation of 1-Bromo-2-(bromomethyl)-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(bromomethyl)-3-nitrobenzene is a halogenated nitroaromatic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its trifunctionalized aromatic ring offers multiple reaction sites for the construction of complex molecular architectures. A thorough understanding of its three-dimensional structure through single-crystal X-ray analysis is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. While a definitive crystal structure for this specific isomer is not publicly available as of the latest literature search, this document outlines a plausible synthetic route and a detailed, generalized experimental protocol for its structural elucidation. Furthermore, for comparative purposes and to provide a framework for the expected structural parameters, the crystallographic data for the closely related isomer, 1-(bromomethyl)-3-nitrobenzene, is presented.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the radical bromination of 2-bromo-6-nitrotoluene.[1]
Materials:
-
2-Bromo-6-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Chlorobenzene (or a similar inert solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-nitrotoluene (1.0 eq) in chlorobenzene.
-
Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux (approximately 132 °C for chlorobenzene) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain crystals suitable for X-ray diffraction analysis.
Crystal Growth
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
X-ray Data Collection and Structure Refinement
The following is a generalized protocol for X-ray data collection and structure refinement, based on standard crystallographic techniques.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data for 1-(bromomethyl)-3-nitrobenzene
As the crystal structure of this compound is not available, the crystallographic data for the isomer 1-(bromomethyl)-3-nitrobenzene (CSD Entry: 2022125) is presented below for illustrative purposes.[2]
| Parameter | Value |
| Empirical Formula | C₇H₆BrNO₂ |
| Formula Weight | 216.04 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1412(10) |
| b (Å) | 4.4763(4) |
| c (Å) | 15.0876(13) |
| α (°) | 90 |
| β (°) | 112.626(3) |
| γ (°) | 90 |
| Volume (ų) | 756.91(12) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.896 |
| Absorption Coefficient (mm⁻¹) | 5.518 |
| F(000) | 424 |
| Theta range for data collection (°) | 3.129 to 27.500 |
| Reflections collected | 6393 |
| Independent reflections | 1729 [R(int) = 0.0392] |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R₁ = 0.0336, wR₂ = 0.0792 |
| R indices (all data) | R₁ = 0.0431, wR₂ = 0.0844 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.
Caption: Workflow for the synthesis and crystal structure analysis.
Conclusion
This technical guide has outlined the necessary steps for a comprehensive crystal structure analysis of this compound. While experimental data for this specific compound is not currently available in the public domain, the provided synthesis and analytical protocols offer a robust framework for its investigation. The included crystallographic data for the isomer 1-(bromomethyl)-3-nitrobenzene serves as a valuable reference point for what can be expected upon successful structural elucidation. The determination of the precise three-dimensional arrangement of atoms in this compound will be a critical step in unlocking its full potential in synthetic and medicinal chemistry.
References
Spectroscopic and Synthetic Profile of 1-Bromo-2-(bromomethyl)-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(bromomethyl)-3-nitrobenzene is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature, featuring bromo, bromomethyl, and nitro groups, offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, presenting predicted data for its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) analyses. Furthermore, a detailed experimental protocol for its synthesis is outlined, followed by a logical workflow for its characterization. This document serves as a foundational resource for researchers engaged in the synthesis and utilization of this compound.
Chemical Structure and Properties
IUPAC Name: this compound Synonyms: 2-Bromo-6-nitrobenzyl bromide CAS Number: 58579-54-7[1] Molecular Formula: C₇H₅Br₂NO₂[1] Molecular Weight: 294.93 g/mol [1]
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following data are predicted based on established spectroscopic principles.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic protons. The chemical shifts are influenced by the electronic effects of the bromo and nitro substituents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | m | 3H | Ar-H |
| ~ 4.9 | s | 2H | -CH₂Br |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C-NO₂ |
| ~ 135 - 140 | C-Br, C-CH₂Br |
| ~ 125 - 130 | Ar-CH |
| ~ 30 | -CH₂Br |
Predicted Infrared (IR) Spectral Data
The IR spectrum will exhibit absorption bands corresponding to the characteristic functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1520 - 1550 | Strong | Asymmetric NO₂ Stretch |
| 1340 - 1370 | Strong | Symmetric NO₂ Stretch |
| 1200 - 1250 | Strong | C-N Stretch |
| 600 - 700 | Strong | C-Br Stretch |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will be a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br).
| m/z | Relative Abundance | Assignment |
| 293 | ~50% | [M(⁷⁹Br, ⁷⁹Br)]⁺ |
| 295 | ~100% | [M(⁷⁹Br, ⁸¹Br)]⁺ |
| 297 | ~50% | [M(⁸¹Br, ⁸¹Br)]⁺ |
| 214/216 | Variable | [M - Br]⁺ |
| 134 | Variable | [M - Br - Br - NO₂]⁺ |
Experimental Protocols
The following section details a plausible synthetic route for the preparation of this compound.
Synthesis of this compound[2]
This synthesis is a free-radical bromination of 1-bromo-2-methyl-3-nitrobenzene.
Materials:
-
1-bromo-2-methyl-3-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methyl-3-nitrobenzene in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide provides a summary of the predicted spectroscopic data and a detailed synthetic protocol for this compound. The provided information is intended to facilitate the work of researchers in the fields of organic synthesis, medicinal chemistry, and materials science who may utilize this compound as a key building block for the creation of more complex and potentially bioactive molecules. While experimental data remains to be fully documented in the public domain, the predictive analysis herein offers a solid foundation for the identification and characterization of this versatile chemical intermediate.
References
An In-depth Technical Guide on the Solubility of 1-Bromo-2-(bromomethyl)-3-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-bromo-2-(bromomethyl)-3-nitrobenzene (CAS No. 58579-54-7) in various organic solvents. Due to a lack of readily available quantitative solubility data in public literature for this specific compound, this document focuses on delivering detailed experimental protocols and data presentation structures to enable researchers to generate and organize their own findings. The physicochemical properties of the target compound suggest a higher solubility in non-polar and moderately polar organic solvents. This guide outlines the gravimetric and UV-Vis spectrophotometric methods for solubility determination, complete with procedural workflows and data analysis steps.
Introduction
This compound is a halogenated nitroaromatic compound with the molecular formula C₇H₅Br₂NO₂[1][2][3]. It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its reactive bromine and nitro functional groups[2]. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development.
Based on its molecular structure, which includes a benzene ring, two bromine atoms, and a nitro group, this compound is predicted to be a nonpolar to weakly polar molecule. Consequently, it is expected to exhibit greater solubility in organic solvents compared to aqueous media, following the principle of "like dissolves like."
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature or chemical databases. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data. This structured format facilitates easy comparison of solubility across different solvents and conditions.
Table 1: Experimental Solubility of this compound
| Solvent Classification | Solvent Name | Molecular Weight ( g/mol ) | Density (g/mL at 20°C) | Polarity Index | Solubility ( g/100 mL) at 25°C | Observations |
| Non-Polar Solvents | Hexane | 86.18 | 0.655 | 0.1 | Data not available | |
| Toluene | 92.14 | 0.867 | 2.4 | Data not available | ||
| Benzene | 78.11 | 0.877 | 2.7 | Data not available | ||
| Moderately Polar Solvents | Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | Data not available | |
| Chloroform | 119.38 | 1.49 | 4.1 | Data not available | ||
| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | ||
| Polar Aprotic Solvents | Acetone | 58.08 | 0.791 | 5.1 | Data not available | |
| Acetonitrile | 41.05 | 0.786 | 5.8 | Data not available | ||
| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | Data not available | ||
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available | ||
| Polar Protic Solvents | Isopropanol | 60.10 | 0.786 | 3.9 | Data not available | |
| Ethanol | 46.07 | 0.789 | 4.3 | Data not available | ||
| Methanol | 32.04 | 0.792 | 5.1 | Data not available |
Experimental Protocols for Solubility Determination
To obtain the quantitative data for Table 1, the following established experimental methodologies are recommended.
Gravimetric Method (Shake-Flask Method)
The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent[4][5][6][7].
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed, pre-weighed conical flask or vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the sealed container in a constant temperature bath (e.g., 25°C) and agitate it using a mechanical shaker or magnetic stirrer for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Periodically check for equilibrium by analyzing samples at different time points (e.g., 24h, 36h, 48h). Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
-
Phase Separation:
-
After equilibration, allow the solution to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.
-
-
Analysis:
-
Accurately pipette a known volume (e.g., 5 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.
-
Weigh the evaporating dish with the filtrate.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it accurately.
-
Calculation:
-
Weight of empty evaporating dish = W₁
-
Weight of evaporating dish + filtrate = W₂
-
Weight of evaporating dish + dry residue = W₃
-
Weight of solute in the pipetted volume = W₃ - W₁
-
Weight of solvent in the pipetted volume = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
UV-Vis Spectrophotometric Method
This method is suitable for compounds that absorb ultraviolet or visible light and can be a faster alternative to the gravimetric method, especially for high-throughput screening[8][9][10][11][12].
Methodology:
-
Determination of Molar Absorptivity:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Scan the UV-Vis spectrum of the most concentrated standard solution to determine the wavelength of maximum absorbance (λ_max).
-
Measure the absorbance of each standard solution at the λ_max.
-
Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) if the path length (b) is 1 cm.
-
-
Preparation of Saturated Solution:
-
Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution and allow it to equilibrate.
-
-
Phase Separation:
-
Follow step 3 from the gravimetric method to obtain a clear, particle-free saturated filtrate.
-
-
Analysis:
-
Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λ_max.
-
Calculation:
-
Using the equation from the calibration curve (or the Beer-Lambert law), calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.
References
- 1. 58579-54-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C7H5Br2NO2 | CID 15063170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Radical Initiation in the Synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and experimental considerations for the radical-initiated synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene. This compound serves as a valuable intermediate in the synthesis of various complex organic molecules relevant to drug discovery and development. The focus of this document is the critical radical initiation step, which is pivotal for the successful and selective benzylic bromination of the starting material, 2-bromo-6-nitrotoluene.
Reaction Overview and Mechanism
The synthesis of this compound is achieved through a free-radical chain reaction, specifically a Wohl-Ziegler bromination. This reaction selectively introduces a bromine atom at the benzylic position of 2-bromo-6-nitrotoluene. The process utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like chlorobenzene, typically under reflux conditions.
The overall transformation is as follows:
Figure 1: Overall reaction for the synthesis of this compound.
The reaction proceeds through a well-established radical chain mechanism involving three key stages: initiation, propagation, and termination.
Initiation
The reaction is initiated by the homolytic cleavage of a radical initiator upon heating. Both AIBN and benzoyl peroxide are commonly employed for this purpose.
-
Benzoyl Peroxide (BPO): The relatively weak oxygen-oxygen bond in BPO breaks upon heating to generate two benzoyloxy radicals. These radicals can then lose a molecule of carbon dioxide to form phenyl radicals.
-
Azobisisobutyronitrile (AIBN): AIBN decomposes upon heating to release a molecule of nitrogen gas and two 2-cyano-2-propyl radicals. The formation of the highly stable nitrogen gas is a strong thermodynamic driving force for this process.[1]
The initiating radical (In•) then abstracts a hydrogen atom from a trace amount of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•). This bromine radical is the key species that drives the propagation of the chain reaction.
Propagation
The propagation phase consists of two main steps that are repeated in a cyclic manner:
-
Hydrogen Abstraction: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-bromo-6-nitrotoluene. This is the rate-determining step of the propagation phase and is favored due to the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule. This abstraction forms a resonance-stabilized benzyl radical and a molecule of hydrogen bromide (HBr). The stability of this benzylic radical is crucial for the selectivity of the reaction.
-
Bromination: The newly formed benzyl radical reacts with a molecule of bromine (Br₂) to yield the desired product, this compound, and regenerates a bromine radical, which can then participate in another cycle of hydrogen abstraction.
A key aspect of the Wohl-Ziegler reaction is the role of NBS. NBS reacts with the HBr generated during the hydrogen abstraction step to produce a low, steady concentration of molecular bromine (Br₂). This is critical to prevent the competing electrophilic addition of bromine to the aromatic ring.
Termination
The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two bromine radicals, a bromine radical with a benzyl radical, or two benzyl radicals. As radical concentrations are kept low, termination steps are less frequent than propagation steps.
Experimental Protocols and Data
The following section details a typical experimental protocol for the synthesis of this compound and presents relevant quantitative data in a structured format.
Experimental Protocol
This protocol is adapted from a reported synthesis of 2-nitro-6-bromobenzyl bromide.[2]
Materials:
-
2-Bromo-6-nitrotoluene
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Chlorobenzene
-
Ethanol
Procedure:
-
To a solution of 2-bromo-6-nitrotoluene (0.20 mol) in chlorobenzene (100 mL), add N-bromosuccinimide (0.20 mol) and benzoyl peroxide (2 mmol).
-
Heat the reaction mixture to reflux for approximately 20 hours.
-
After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.
-
Collect the filtrate and concentrate it under vacuum to obtain a crude oily product.
-
Recrystallize the crude product from ethanol to afford this compound as a yellow solid.
Quantitative Data
The following tables summarize the quantitative data from the cited experimental protocol.
Table 1: Reactant Quantities
| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |
| 2-Bromo-6-nitrotoluene | 216.03 | 0.20 | 43.21 | - |
| N-bromosuccinimide (NBS) | 177.98 | 0.20 | 35.60 | - |
| Benzoyl peroxide (BPO) | 242.23 | 0.002 | 0.48 | - |
| Chlorobenzene | 112.56 | - | - | 100 |
Table 2: Product Yield
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | 294.93 | 58.99 | 47.78 | 81 |
Core Concepts in Radical Initiation
A deeper understanding of the radical initiation process requires consideration of the properties of the initiators and the stability of the radical intermediates.
Radical Initiators: A Comparison
Both AIBN and benzoyl peroxide are effective radical initiators, but they have different decomposition kinetics and byproducts.
Table 3: Comparison of Radical Initiators
| Initiator | Decomposition Temperature | Key Byproducts | Advantages | Disadvantages |
| Benzoyl Peroxide (BPO) | ~100 °C | Benzoic acid, Phenyl radicals, CO₂ | Readily available, effective for higher temperatures | Can undergo induced decomposition, potentially more side reactions |
| AIBN | 60-80 °C | Nitrogen gas, Tetramethylsuccinonitrile | Clean decomposition, first-order kinetics[3] | More toxic byproducts, lower decomposition temperature |
The choice of initiator depends on the desired reaction temperature and the tolerance of the reaction to different byproducts. For the refluxing chlorobenzene (b.p. 132 °C) in the provided protocol, benzoyl peroxide is a suitable choice.
Stability of the Benzyl Radical
The selectivity of the Wohl-Ziegler reaction for the benzylic position is a direct consequence of the stability of the benzyl radical intermediate. The unpaired electron in the benzyl radical is delocalized over the aromatic ring through resonance, which significantly lowers its energy compared to other possible radical intermediates.
The presence of the ortho-bromo and meta-nitro substituents on the aromatic ring influences the stability of the 2-bromo-6-nitrobenzyl radical. Both electron-donating and electron-withdrawing groups can stabilize a benzylic radical by delocalizing the spin density.[4] The nitro group, being strongly electron-withdrawing, can participate in resonance delocalization of the radical. The bromo group, while having an inductive electron-withdrawing effect, can also donate a lone pair of electrons through resonance. A detailed computational analysis would be required to quantify the precise electronic effects of these substituents on the stability of the radical intermediate in this specific molecule.
Conclusion
The synthesis of this compound via radical-initiated benzylic bromination is a robust and selective method. A thorough understanding of the radical chain mechanism, particularly the initiation and propagation steps, is crucial for optimizing reaction conditions and maximizing yield. The choice of radical initiator and the inherent stability of the benzylic radical intermediate are key factors that govern the success of this transformation. This technical guide provides the foundational knowledge for researchers and professionals to effectively utilize this important synthetic route in their drug development endeavors. Further research into the specific kinetics and computational modeling of this reaction system could provide even deeper insights and allow for more precise control over the synthesis.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-(Bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Theoretical Analysis of Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the cumulative electronic and steric effects of the existing substituents. In the case of 2-(bromomethyl)-3-nitrobenzene, both substituents are electron-withdrawing and thus deactivate the ring towards electrophilic attack.
-
The Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful deactivating group due to its strong inductive and resonance electron-withdrawing effects.[1][2] It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself, which are C1 and C5.[1][3]
-
The Bromomethyl Group (-CH₂Br): Located at C2, the bromomethyl group is also deactivating. The electronegative bromine atom withdraws electron density from the ring via an inductive effect. However, like other alkyl groups, it is considered an ortho-, para-director.[4] Therefore, it directs incoming electrophiles to the ortho position (C1, which is sterically hindered, and C3, which is already substituted) and the para position (C5).
Synergistic Directing Effects:
The directing effects of the nitro and bromomethyl groups are largely synergistic, strongly favoring substitution at the C5 position . The nitro group directs meta to C5, and the bromomethyl group directs para to C5. While the nitro group also directs to C1, this position is ortho to the somewhat bulky bromomethyl group, leading to significant steric hindrance which would likely result in it being a minor product, if formed at all.
Predicted Products of Electrophilic Aromatic Substitution
Based on the theoretical analysis, the major product for the common electrophilic aromatic substitution reactions on 2-(bromomethyl)-3-nitrobenzene is predicted to be the corresponding 1-substituted-2-(bromomethyl)-3-nitrobenzene at the C5 position.
| Reaction | Electrophile (E+) | Predicted Major Product |
| Nitration | NO₂⁺ | 1-(Bromomethyl)-2,5-dinitrobenzene |
| Bromination | Br⁺ | 1-Bromo-2-(bromomethyl)-5-nitrobenzene |
| Chlorination | Cl⁺ | 1-Chloro-2-(bromomethyl)-5-nitrobenzene |
| Sulfonation | SO₃ | 2-(Bromomethyl)-3-nitrobenzenesulfonic acid |
Experimental Protocols (Generalized)
The following protocols are generalized for the electrophilic aromatic substitution on deactivated aromatic rings and should be adapted and optimized for 2-(bromomethyl)-3-nitrobenzene.
Nitration
Objective: To introduce a nitro group at the C5 position of 2-(bromomethyl)-3-nitrobenzene.
Reaction:
Materials:
-
2-(bromomethyl)-3-nitrobenzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-(bromomethyl)-3-nitrobenzene to the cooled sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.[5]
-
Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the reaction temperature between 0 and 10 °C.[6]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product, if formed, can be collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
If the product is oily, extract the mixture with dichloromethane or ethyl acetate. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Halogenation (Bromination)
Objective: To introduce a bromine atom at the C5 position of 2-(bromomethyl)-3-nitrobenzene.
Reaction:
2-(bromomethyl)-3-nitrobenzene + SO₃/H₂SO₄ → 2-(Bromomethyl)-3-nitrobenzenesulfonic acid
Caption: Predicted regioselectivity in the EAS of 2-(bromomethyl)-3-nitrobenzene.
Experimental Workflow
Caption: A generalized workflow for electrophilic aromatic substitution reactions.
Conclusion
The electrophilic aromatic substitution of 2-(bromomethyl)-3-nitrobenzene is predicted to occur selectively at the C5 position due to the reinforcing directing effects of the meta-directing nitro group and the para-directing bromomethyl group. The presence of two deactivating groups necessitates the use of forcing reaction conditions, typical for deactivated aromatic substrates. While Friedel-Crafts reactions are expected to be unsuccessful, nitration, halogenation, and sulfonation should proceed to yield the corresponding 5-substituted products. The generalized protocols and theoretical framework provided in this guide offer a solid starting point for the practical execution and further investigation of these transformations. It is imperative for researchers to conduct small-scale pilot reactions to optimize conditions for this specific substrate.
References
Theoretical Framework for Investigating the Electronic Properties of 1-Bromo-2-(bromomethyl)-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the theoretical study of the electronic properties of 1-bromo-2-(bromomethyl)-3-nitrobenzene. A comprehensive review of existing scientific literature reveals a notable absence of specific theoretical or experimental studies focused on the electronic characteristics of this particular molecule. Consequently, this document serves as a proposed framework, outlining the established computational and experimental protocols that can be employed to elucidate these properties. By leveraging methodologies successfully applied to structurally similar nitroaromatic and halogenated compounds, this guide provides a robust roadmap for future research. The proposed investigation would yield valuable data on molecular geometry, electronic structure, and spectroscopic signatures, contributing to a deeper understanding of its potential applications in medicinal chemistry and materials science.
Introduction
This compound is a polyfunctionalized aromatic compound with the molecular formula C₇H₅Br₂NO₂.[1][2] Its structure, featuring a nitro group, a bromine atom, and a bromomethyl group on a benzene ring, suggests a unique electronic profile and potential for diverse chemical reactivity. Such compounds are often of interest in drug development and organic synthesis due to the versatile reactivity of their functional groups.[2] The electron-withdrawing nature of the nitro group, combined with the influence of the halogen substituents, is expected to significantly impact the molecule's frontier molecular orbitals, dipole moment, and overall charge distribution.
Despite its potential significance, dedicated theoretical studies on the electronic properties of this compound are not currently available in the public domain. This guide, therefore, proposes a theoretical and experimental workflow to characterize this molecule, drawing parallels from studies on related compounds such as 1-bromo-4-nitrobenzene and other halogenated nitrobenzenes.[3]
Proposed Methodologies
To thoroughly characterize the electronic properties of this compound, a combination of computational and experimental techniques is recommended.
Computational Chemistry Protocols
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules. The following protocol is proposed, based on common practices for similar organic molecules.[3]
Software: Gaussian 09 or a more recent version is recommended.[3]
Methodology:
-
Geometry Optimization: The molecular structure of this compound will be optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice, paired with a comprehensive basis set such as 6-311++G(d,p) to accurately account for polarization and diffuse functions.[3]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies will validate the structure.
-
Electronic Property Calculations: Using the optimized geometry, the following electronic properties will be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Dipole Moment: The total dipole moment and its components will be calculated to understand the molecule's overall polarity.
-
Mulliken Atomic Charges: The charge distribution on each atom will be quantified using Mulliken population analysis.[3]
-
A logical workflow for these computational studies is presented below.
Caption: Proposed computational workflow for theoretical analysis.
Proposed Experimental Protocols for Validation
Experimental data is crucial for validating the computational results. The following techniques are suggested:
Spectroscopic Analysis:
-
FT-IR and FT-Raman Spectroscopy: These techniques will identify the vibrational modes of the molecule. The experimental spectra can be compared with the frequencies calculated via DFT.
-
Protocol: A small amount of the solid sample would be analyzed using an FT-IR spectrometer with an ATR accessory and an FT-Raman spectrometer with a suitable laser source (e.g., 1064 nm).[3] Spectra would be recorded in the 4000-400 cm⁻¹ range.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Protocol: The compound would be dissolved in a deuterated solvent (e.g., CDCl₃), and spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] Chemical shifts calculated using the GIAO (Gauge-Independent Atomic Orbital) method can be compared to the experimental data.[3]
-
-
UV-Visible Spectroscopy: This analysis will reveal the electronic transitions within the molecule. The results can be correlated with the computationally determined HOMO-LUMO gap using Time-Dependent DFT (TD-DFT).[3]
-
Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) would be analyzed using a UV-Vis spectrophotometer over a range of 200-800 nm.
-
Hypothetical Data Presentation
While no experimental or theoretical data currently exists for this compound, the following tables illustrate how the results of the proposed studies would be structured for clear comparison and analysis.
Table 1: Calculated Electronic Properties
| Property | Calculated Value | Units |
|---|---|---|
| HOMO Energy | (Hypothetical Value) | eV |
| LUMO Energy | (Hypothetical Value) | eV |
| HOMO-LUMO Gap | (Hypothetical Value) | eV |
| Dipole Moment | (Hypothetical Value) | Debye |
| Molecular Weight | 294.93 | g/mol [1] |
Table 2: Comparison of Key Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C-NO₂ Stretch | (Hypothetical Value) | (Hypothetical Value) | Nitro group |
| C-Br Stretch | (Hypothetical Value) | (Hypothetical Value) | Aryl bromide |
| CH₂-Br Stretch | (Hypothetical Value) | (Hypothetical Value) | Benzyl bromide |
| Aromatic C-H Stretch | (Hypothetical Value) | (Hypothetical Value) | Benzene ring |
Visualization of Molecular Structure
A clear representation of the molecule's structure is fundamental to understanding its properties.
Caption: 2D structure of this compound.
Conclusion and Future Outlook
This technical guide outlines a comprehensive theoretical and experimental strategy for the characterization of the electronic properties of this compound. Although no specific studies on this molecule are currently published, the proposed DFT calculations and spectroscopic validation methods provide a clear and established path forward. The resulting data on its electronic structure, reactivity, and polarity will be invaluable for researchers in organic synthesis, medicinal chemistry, and materials science, enabling a more informed exploration of its potential applications. The execution of these proposed studies would fill a significant knowledge gap in the scientific literature.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 1-bromo-2-(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[1][3][4] Its applications are widespread, particularly in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[1][2][5]
This document provides detailed application notes and a generalized protocol for performing Suzuki coupling reactions with 1-bromo-2-(bromomethyl)-3-nitrobenzene. This substrate is particularly interesting as it possesses two distinct carbon-halogen bonds: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. The nitro group, a strong electron-withdrawing group, can also influence the reactivity of the aromatic ring. While specific literature on this exact molecule is limited, extensive research on analogous compounds, such as o-chloromethyl bromobenzene, allows for the development of a robust and selective protocol.[6]
Selective C(sp²)-Br Coupling
The primary focus of this protocol is the selective Suzuki coupling at the C(sp²)-Br bond, leaving the bromomethyl group intact for further functionalization. This selectivity is crucial for the synthesis of complex, multi-substituted aromatic compounds. Studies on similar substrates have shown that palladium catalysts, in conjunction with specific phosphine ligands, can achieve high selectivity for the C(sp²)-Br bond activation over the C(sp³)-halogen bond.[6]
Experimental Overview
The Suzuki coupling reaction with this compound and an arylboronic acid is typically carried out in a two-phase solvent system with a palladium catalyst, a phosphine ligand, and a base. The general reaction scheme is depicted below:
Caption: General scheme of the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol is a generalized procedure based on successful selective C(sp²)-Br coupling reactions of similar substrates.[6] Optimization may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1-1 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.2-2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Toluene (anhydrous)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid (1.1 eq), cesium carbonate (2 eq), palladium(II) acetate, and tricyclohexylphosphine tetrafluoroborate.
-
Solvent Addition: Add anhydrous toluene and deionized water in a 10:1 ratio (e.g., 2 mL toluene, 0.2 mL water).
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for the Suzuki coupling reaction.
Expected Results and Data Presentation
Based on analogous reactions with substituted bromobenzenes, high yields of the desired 2-(bromomethyl)-3-nitro-biphenyl derivatives can be expected.[6] The table below summarizes representative data from the literature for the coupling of various arylboronic acids with a similar substrate, 1-bromo-2-(chloromethyl)benzene.[6] This data can serve as a predictive guide for reactions with this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(chloromethyl)-1,1'-biphenyl | 85 |
| 2 | 4-Methylphenylboronic acid | 2-(chloromethyl)-4'-methyl-1,1'-biphenyl | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2-(chloromethyl)-4'-methoxy-1,1'-biphenyl | 95 |
| 4 | 4-Chlorophenylboronic acid | 4'-chloro-2-(chloromethyl)-1,1'-biphenyl | 88 |
| 5 | 3-Methylphenylboronic acid | 2-(chloromethyl)-3'-methyl-1,1'-biphenyl | 90 |
| 6 | 2-Methylphenylboronic acid | 2-(chloromethyl)-2'-methyl-1,1'-biphenyl | 80 |
Data adapted from a study on 1-bromo-2-(chloromethyl)benzene, which is expected to have similar reactivity.[6]
Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3]
References
- 1. nobelprize.org [nobelprize.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles Using 1-Bromo-2-(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(bromomethyl)-3-nitrobenzene is a versatile trifunctional aromatic building block for organic synthesis. Its structure incorporates three distinct reactive sites: a benzylic bromide, an aryl bromide, and a nitro group. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent electrophile for reactions with amines. The aryl bromide can participate in various cross-coupling reactions, and the nitro group can be reduced to an amine, providing a handle for further functionalization or cyclization. These features make this compound a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds and functional materials.
This document provides detailed application notes and protocols for the synthesis of selected nitrogen heterocycles utilizing this compound as the starting material. The protocols are based on established chemical principles and analogous reactions found in the literature.
Application Note 1: Synthesis of 7-Bromo-4-nitroisoindolin-1-one
This protocol describes a method for the synthesis of 7-bromo-4-nitroisoindolin-1-one via the reaction of this compound with a protected ammonia equivalent, followed by intramolecular cyclization. A related synthesis has been reported for a similar chloro-substituted analogue, demonstrating the feasibility of this transformation.[1]
Reaction Scheme:
Quantitative Data Summary
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Sodium Azide | - | DMF | Room Temperature | 12 | >95 |
| 2 | 1-(Azidomethyl)-2-bromo-3-nitrobenzene | Triphenylphosphine, H₂O | THF | Reflux | 4 | ~85 |
| 3 | 1-(Aminomethyl)-2-bromo-3-nitrobenzene | Pd(OAc)₂, P(o-tol)₃, DIEA | Toluene | 110 | 24 | ~70 |
Experimental Protocol
Step 1: Synthesis of 1-(Azidomethyl)-2-bromo-3-nitrobenzene
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(Aminomethyl)-2-bromo-3-nitrobenzene (Staudinger Reduction)
-
To a solution of 1-(azidomethyl)-2-bromo-3-nitrobenzene (1.0 eq) in tetrahydrofuran (THF), add triphenylphosphine (1.1 eq).
-
Stir the mixture at room temperature for 2 hours, then add water and reflux the reaction for 4 hours.
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Intramolecular Buchwald-Hartwig Amination to 7-Bromo-4-nitroisoindolin-1-one
-
To an oven-dried Schlenk tube, add 1-(aminomethyl)-2-bromo-3-nitrobenzene (1.0 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 7-bromo-4-nitroisoindolin-1-one.
Experimental Workflow
Caption: Workflow for the synthesis of 7-bromo-4-nitroisoindolin-1-one.
Application Note 2: Proposed Synthesis of a Novel Fused Heterocyclic System: 5-Bromo-3,4-dihydro-2H-[2][3]oxazino[4,3-a]indol-1-one
This proposed protocol outlines a potential pathway for the synthesis of a more complex, fused heterocyclic system, demonstrating the utility of this compound in constructing polycyclic scaffolds. The strategy involves an initial N-alkylation, followed by reduction of the nitro group and subsequent intramolecular cyclization.
Reaction Scheme:
Quantitative Data Summary (Proposed)
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) (Estimated) |
| 1 | This compound, Ethyl 2-aminoacetate hydrochloride | K₂CO₃ | Acetonitrile | Reflux | 6 | 85-90 |
| 2 | Ethyl 2-((2-bromo-6-nitrophenyl)methylamino)acetate | SnCl₂·2H₂O | Ethanol | Room Temperature | 2 | 80-85 |
| 3 | Ethyl 2-((2-amino-6-bromophenyl)methylamino)acetate | p-TsOH | Toluene | Reflux | 12 | 65-75 |
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-((2-bromo-6-nitrophenyl)methylamino)acetate
-
To a solution of this compound (1.0 eq) in acetonitrile, add ethyl 2-aminoacetate hydrochloride (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 2-((2-amino-6-bromophenyl)methylamino)acetate
-
Dissolve ethyl 2-((2-bromo-6-nitrophenyl)methylamino)acetate (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.
Step 3: Synthesis of 5-Bromo-3,4-dihydro-2H-[2]oxazino[4,3-a]indol-1-one
-
Dissolve the crude ethyl 2-((2-amino-6-bromophenyl)methylamino)acetate (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 12 hours to remove ethanol and water.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to obtain the final product.
Synthetic Pathway Diagram
Caption: Proposed synthesis of a fused heterocyclic system.
This compound is a highly functionalized and versatile starting material for the synthesis of a wide range of nitrogen-containing heterocycles. The protocols provided herein illustrate its potential in constructing both simple and complex fused ring systems of interest to the pharmaceutical and materials science industries. The strategic manipulation of its three reactive sites allows for the development of diverse molecular architectures. Further exploration of its reactivity with various dinucleophiles and in transition metal-catalyzed cascade reactions is expected to yield novel heterocyclic scaffolds with potential biological activity.
References
Application Notes and Protocols for 1-bromo-2-(bromomethyl)-3-nitrobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-2-(bromomethyl)-3-nitrobenzene is a trifunctional aromatic building block with significant potential in medicinal chemistry. Its unique substitution pattern offers three distinct reactive sites that can be addressed sequentially to construct complex molecular architectures. The primary loci of reactivity include a highly electrophilic benzylic bromide, an aryl bromide suitable for cross-coupling reactions, and a nitro group that can be reduced to a versatile amino group. This combination makes it an excellent scaffold for generating libraries of compounds in drug discovery programs, particularly as a bifunctional linker for peptide constraint or as a core for the synthesis of novel heterocyclic systems.
Core Concepts: A Versatile Trifunctional Scaffold
The synthetic utility of this compound stems from the differential reactivity of its functional groups.
-
Benzylic Bromide: The -(CH2Br) group is the most reactive site, readily undergoing SN2 reactions with a wide range of nucleophiles such as amines, thiols, and carboxylates.[1] This allows for the initial tethering of the scaffold to a molecule of interest.
-
Aryl Bromide: The bromine atom attached to the benzene ring is less reactive than the benzylic bromide and is ideally suited for late-stage functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of diverse aryl, heteroaryl, or alkyl groups.[2]
-
Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an aniline derivative. This resulting amino group can then be further functionalized through acylation, alkylation, or diazotization, providing another vector for molecular elaboration.[3]
This tiered reactivity allows for a logical and controlled synthetic strategy to build molecular complexity.
Application I: Bifunctional Linker for Peptide Cyclization
Constraining peptides into cyclic conformations can enhance their metabolic stability, binding affinity, and cell permeability. Analogous to other bis(bromomethyl)aryl linkers, this compound can be used to staple peptides containing two cysteine residues, forming a stable thioether linkage.[4] The defined geometry of the linker imposes a specific turn in the peptide backbone, which can be crucial for mimicking protein secondary structures like α-helices or β-turns.
Experimental Protocol 1: Cysteine-Cysteine Peptide Stapling
This protocol describes the cyclization of a generic peptide containing two cysteine residues spaced at i and i+4 or i+7 positions.
Materials:
-
Peptide with two free thiol groups (e.g., Ac-Cys-(Ala)n-Cys-NH2)
-
This compound
-
Ammonium bicarbonate (NH4HCO3) buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
Dissolve the linear peptide to a final concentration of 1 mg/mL in a 1:1 (v/v) mixture of ACN and 50 mM NH4HCO3 buffer.
-
In a separate vial, prepare a 1.2 M stock solution of this compound in DMF.
-
Add 1.1 equivalents of the linker stock solution to the peptide solution dropwise while gently vortexing.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to observe the consumption of the linear peptide and the formation of the cyclized product.
-
Once the reaction is complete, quench any remaining linker by adding a small amount of a thiol-containing scavenger (e.g., β-mercaptoethanol).
-
Acidify the reaction mixture with 1% trifluoroacetic acid (TFA) to a pH of ~2.
-
Purify the stapled peptide by preparative reverse-phase HPLC using a suitable water/ACN gradient containing 0.1% TFA.
-
Lyophilize the collected fractions to obtain the pure, cyclized peptide.
Application II: Scaffold for Synthesis of Fused Heterocyclic Compounds
The trifunctional nature of this compound makes it an ideal starting material for the synthesis of novel fused heterocyclic scaffolds, which are often privileged structures in medicinal chemistry. The following protocol outlines a plausible route to a substituted isoindolinone core, a structure found in various bioactive molecules.
Experimental Protocol 2: Synthesis of a 2,6-disubstituted-4-amino-isoindolin-1-one Derivative
This multi-step protocol demonstrates the sequential functionalization of all three reactive sites.
Step 1: Nucleophilic Substitution with a Primary Amine
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K2CO3) (2.5 eq) to the solution.
-
Add a primary amine (e.g., benzylamine) (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 12-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude N-substituted intermediate. Purify by column chromatography if necessary.
Step 2: Palladium-Catalyzed Intramolecular Carbonylative Cyclization
-
In a pressure vessel, combine the N-substituted intermediate from Step 1 (1.0 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, 2.0 eq).
-
Add anhydrous toluene as the solvent.
-
Pressurize the vessel with carbon monoxide (CO) gas (typically 50-100 psi).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
After cooling, carefully vent the CO gas in a fume hood. Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the 2-substituted-4-nitroisoindolin-1-one.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitroisoindolinone from Step 2 in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) or perform catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.
-
If using SnCl2, heat the reaction to reflux for 2-4 hours. For hydrogenation, stir under H2 (balloon pressure) at room temperature until the starting material is consumed.
-
Upon completion, cool the reaction and, if using SnCl2, neutralize with a saturated solution of sodium bicarbonate.
-
Filter the mixture and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, concentrate, and purify by column chromatography to obtain the final 2,6-disubstituted-4-amino-isoindolin-1-one product. This final product can be further derivatized at the amino group.
Quantitative Data Summary
While this compound is a commercially available building block, specific quantitative pharmacological data for its derivatives are not widely available in the public domain. Data for novel compounds developed using this scaffold would typically be presented as follows for easy comparison of structure-activity relationships (SAR).
| Compound ID | Target(s) | Assay Type | IC₅₀ / EC₅₀ (nM) | Binding Affinity (Kᵢ/Kₑ, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Scaffold-001 | e.g., MDM2/p53 | Fluorescence Pol. | Data not available | Data not available | Data not available |
| Scaffold-002 | e.g., PARP1 | Enzymatic Assay | Data not available | Data not available | Data not available |
| Scaffold-003 | e.g., EGFR | Kinase Assay | Data not available | Data not available | Data not available |
Table is for illustrative purposes to show recommended data presentation format.
Conclusion
This compound is a highly versatile and valuable scaffold for medicinal chemistry. Its three distinct reactive handles allow for a rational and sequential approach to the synthesis of complex and diverse molecules. The applications outlined herein, including peptide stapling and the construction of fused heterocyclic systems, demonstrate its potential for addressing challenging biological targets and accelerating the drug discovery process. Researchers are encouraged to explore this building block for the generation of novel chemical entities with therapeutic potential.
References
Application Notes and Protocols: The Strategic Use of 1-Bromo-2-(bromomethyl)-3-nitrobenzene in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(bromomethyl)-3-nitrobenzene is a versatile trifunctional aromatic building block with significant potential in medicinal chemistry. Its distinct reactive sites—a benzylic bromide, an aryl bromide, and a nitro group—can be selectively functionalized to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitor scaffolds. While this reagent is a promising starting material, it is important to note that its direct application in the synthesis of commercially available kinase inhibitors is not yet widely documented in publicly accessible literature. The protocols and data presented herein are based on established chemical transformations and provide a foundational framework for the exploration of this compound in drug discovery programs.
Introduction to this compound
This compound (CAS No: 58579-54-7) is a valuable intermediate for organic synthesis. The molecule possesses three key reactive centers that can be addressed in a controlled, stepwise manner:
-
Benzylic Bromide: The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophilic site for introducing a variety of side chains or for the initial step in the formation of heterocyclic rings.
-
Aryl Bromide: The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino moieties.
-
Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through acylation, alkylation, or by serving as a nucleophile in cyclization reactions.
This differential reactivity makes this compound an attractive starting material for the synthesis of fused heterocyclic systems, which are common core structures in many kinase inhibitors.
Synthesis of this compound
A common synthetic route to this compound involves the radical bromination of 2-bromo-6-nitrotoluene.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the benzylic bromination of a toluene derivative.
Materials:
-
2-Bromo-6-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Chlorobenzene (or another suitable high-boiling inert solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-nitrotoluene (1.0 eq) in chlorobenzene.
-
Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 132 °C for chlorobenzene) and maintain reflux for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
| Parameter | Value |
| Starting Material | 2-Bromo-6-nitrotoluene |
| Key Reagents | N-Bromosuccinimide, Benzoyl Peroxide |
| Solvent | Chlorobenzene |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
| Purity (after recrystallization) | >98% |
Table 1: Summary of a typical synthesis of this compound.
Application in Kinase Inhibitor Synthesis: A Proposed Route to a Quinazoline Scaffold
The dual reactivity of the benzylic bromide and the latent amino group (via reduction of the nitro group) in this compound makes it an ideal precursor for the synthesis of fused heterocyclic scaffolds such as quinazolines. Many potent kinase inhibitors, including gefitinib and erlotinib, are based on a quinazoline core.
Proposed Synthetic Scheme
The following is a proposed multi-step synthesis of a 6-bromo-4-substituted-quinazoline, a key intermediate for further elaboration into a potent kinase inhibitor.
Caption: Proposed workflow for the synthesis of a quinazoline scaffold.
Detailed Experimental Protocols
Step 1: Reduction of the Nitro Group
-
To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Extract the filtrate with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-6-bromobenzylamine.
Step 2: Acylation of the Amine
-
Dissolve the crude 2-amino-6-bromobenzylamine from the previous step in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) and triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-(2-amino-6-bromobenzyl)acetamide.
Step 3: Cyclization to form the Tetrahydroquinazoline Ring
-
Dissolve the N-(2-amino-6-bromobenzyl)acetamide in a suitable solvent such as ethanol.
-
Add an aqueous solution of formaldehyde (37%, 1.5 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 6-bromo-2-methyl-1,2,3,4-tetrahydroquinazoline.
Step 4: Aromatization to the Quinazoline Core
-
Dissolve the 6-bromo-2-methyl-1,2,3-4-tetrahydroquinazoline in a solvent like dichloromethane or toluene.
-
Add an oxidizing agent such as manganese dioxide (MnO₂) (5-10 eq).
-
Stir the mixture at room temperature or with gentle heating for 12-24 hours.
-
Filter the reaction mixture through celite to remove the manganese dioxide.
-
Concentrate the filtrate and purify by column chromatography to yield the final 6-bromo-2-methylquinazoline scaffold.
| Step | Product | Typical Yield | Purity |
| 1 | 2-Amino-6-bromobenzylamine | 85-95% | >90% (crude) |
| 2 | N-(2-Amino-6-bromobenzyl)acetamide | 90-98% | >95% (crude) |
| 3 | 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinazoline | 60-75% | >95% |
| 4 | 6-Bromo-2-methylquinazoline | 70-85% | >98% |
Table 2: Hypothetical quantitative data for the synthesis of a quinazoline scaffold.
Biological Activity and Signaling Pathways (Illustrative)
The synthesized 6-bromo-2-methylquinazoline can be further functionalized, for example, through a Suzuki coupling at the 6-position and a nucleophilic aromatic substitution at the 4-position (after activation) to generate a library of potential kinase inhibitors. For illustrative purposes, we will consider a hypothetical derivative targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a well-established target in oncology.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Illustrative Biological Data
The table below presents hypothetical IC₅₀ values for a potential kinase inhibitor derived from the quinazoline scaffold, demonstrating its potential potency and selectivity.
| Kinase Target | IC₅₀ (nM) |
| EGFR | 15 |
| VEGFR2 | 250 |
| PDGFRβ | 480 |
| c-Met | >1000 |
| Src | 850 |
Table 3: Illustrative IC₅₀ values for a hypothetical kinase inhibitor.
Conclusion
This compound represents a highly versatile and potentially underutilized building block in the synthesis of complex heterocyclic molecules for drug discovery. Its unique arrangement of three distinct reactive sites allows for a range of synthetic manipulations, making it an ideal starting point for the construction of privileged scaffolds such as quinazolines. The protocols and strategies outlined in this document provide a roadmap for researchers to explore the utility of this reagent in the development of novel kinase inhibitors. Further investigation into the applications of this compound is warranted and could lead to the discovery of new and potent therapeutic agents.
Application Notes and Protocols: Nucleophilic Substitution at the Benzyylic Position of 1-bromo-2-(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions at the highly reactive benzylic position of 1-bromo-2-(bromomethyl)-3-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three distinct functionalities: a reactive benzylic bromide, a synthetically useful aryl bromide, and an electron-withdrawing nitro group. The selective substitution at the benzylic carbon allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular scaffolds. This guide summarizes reaction conditions and yields for various nucleophiles and provides step-by-step experimental procedures.
Introduction
This compound is a trifunctional aromatic compound that serves as a valuable intermediate in organic synthesis. The benzylic bromide is particularly susceptible to nucleophilic attack, enabling selective functionalization while leaving the aryl bromide and nitro group intact for subsequent transformations. The electron-withdrawing nature of the ortho-nitro group enhances the reactivity of the benzylic position towards S(_N)2 reactions by stabilizing the transition state. This document outlines the synthesis of the starting material and provides protocols for its reaction with various nucleophiles.
Data Presentation
The following table summarizes the reaction conditions and yields for nucleophilic substitution reactions at the benzylic position of this compound.
| Nucleophile | Reagent | Product | Solvent | Conditions | Yield (%) | Reference |
| Acetate | Sodium Acetate | 2-bromo-6-nitrobenzyl acetate | DMF | 70 °C, 1 h | 92 | [1] |
| Azide | Sodium Azide | 1-(azidomethyl)-2-bromo-3-nitrobenzene | DMF | RT, 12-24 h | High (expected) | Analogous |
| Cyanide | Potassium Cyanide | 2-(2-bromo-6-nitrophenyl)acetonitrile | Ethanol/Water | Reflux | Good to High (expected) | Analogous |
| Hydroxide | Sodium Hydroxide | (2-bromo-6-nitrophenyl)methanol | Acetone/Water | 40-50 °C, 1-3 h | High (expected) | Analogous |
| Amine (e.g., Morpholine) | Morpholine | 4-((2-bromo-6-nitrophenyl)methyl)morpholine | Acetonitrile | RT, 12 h | Good (expected) | General |
| Thiol (e.g., Thiophenol) | Thiophenol, K₂CO₃ | ((2-bromo-6-nitrophenyl)methyl)(phenyl)sulfane | DMF | RT, 4 h | Good (expected) | General |
Yields marked as "expected" are based on reactions with structurally similar benzyl bromides and may require optimization for this specific substrate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 2-bromo-6-nitrotoluene.[1]
Materials:
-
2-bromo-6-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Chlorobenzene
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-nitrotoluene (1.0 eq) in chlorobenzene.
-
Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide (0.01 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 131 °C) for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain a crude oily product.
-
Recrystallize the crude product from ethanol to afford this compound as a yellow solid (yield: ~81%).
Protocol 2: Nucleophilic Substitution with Sodium Acetate
This protocol details the synthesis of 2-bromo-6-nitrobenzyl acetate.[1]
Materials:
-
This compound
-
Anhydrous sodium acetate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add anhydrous sodium acetate (3.0 eq).
-
Heat the reaction mixture to 70 °C and stir for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield 2-bromo-6-nitrobenzyl acetate as a white solid (yield: 92%).[1]
Protocol 3: General Protocol for Nucleophilic Substitution with Amines, Thiols, and other Nucleophiles
This protocol provides a general procedure that can be adapted for various nucleophiles.
Materials:
-
This compound
-
Nucleophile of choice (e.g., amine, thiol with a non-nucleophilic base like K₂CO₃ or Et₃N)
-
Appropriate solvent (e.g., DMF, Acetonitrile, THF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent in a round-bottom flask.
-
Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt (e.g., NaN₃, KCN), it can be added directly. If it is a neutral species like an amine or thiol, it can be added directly or with a non-nucleophilic base (1.5 eq) to scavenge the HBr byproduct.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) and monitor by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophile's reactivity.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and nucleophilic substitution of this compound.
Reaction Mechanism: S(_N)2 Pathway
Caption: The S(_N)2 mechanism for nucleophilic substitution at the benzylic position.
References
Application Notes and Protocols for the Synthesis of Substituted Isoindolinones from 1-Bromo-2-(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of substituted isoindolinones, valuable scaffolds in medicinal chemistry, starting from the readily accessible 1-bromo-2-(bromomethyl)-3-nitrobenzene. The synthesis involves a three-stage process: initial N-alkylation with a primary amine, followed by a palladium-catalyzed intramolecular carbonylative cyclization to construct the isoindolinone core, and concluding with diversification of the aromatic ring through Suzuki cross-coupling and nitro group reduction. This protocol offers a versatile pathway to a range of substituted isoindolinones for potential use in drug discovery and development.
Introduction
Isoindolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities have made them attractive targets for synthetic chemists. This protocol outlines a robust and adaptable method for the synthesis of substituted isoindolinones, beginning with this compound. The strategic placement of bromo and nitro functionalities on the starting material allows for late-stage functionalization, enabling the generation of a library of diverse isoindolinone derivatives.
Overall Synthetic Scheme
The overall synthetic strategy is depicted below, showcasing the transformation from the starting material to a diversified isoindolinone product.
Figure 1. Overall synthetic workflow for substituted isoindolinones.
Part 1: Synthesis of N-Substituted-2-bromo-6-nitrobenzylamine (Intermediate 1)
This initial step involves the nucleophilic substitution of the benzylic bromide with a primary amine.
Experimental Protocol
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add the desired primary amine (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-substituted-2-bromo-6-nitrobenzylamine.
Data Presentation
| Entry | Primary Amine (R-NH2) | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 16 | 92 |
| 2 | 4-Methoxybenzylamine | 18 | 88 |
| 3 | Cyclohexylamine | 20 | 85 |
| 4 | n-Butylamine | 24 | 95 |
Table 1. Representative data for the synthesis of Intermediate 1.
Part 2: Synthesis of 4-Bromo-7-nitro-2-substituted-isoindolin-1-one (Intermediate 2)
This key step involves the formation of the isoindolinone ring via a palladium-catalyzed intramolecular carbonylative cyclization.
Experimental Protocol
-
In a high-pressure reaction vessel, combine the N-substituted-2-bromo-6-nitrobenzylamine (1.0 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.10 eq) in anhydrous toluene (0.1 M).
-
Add a base, such as triethylamine (2.0 eq).
-
Pressurize the vessel with carbon monoxide (CO) gas to 10 atm.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the CO gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 4-bromo-7-nitro-2-substituted-isoindolin-1-one.
Data Presentation
| Entry | Substituent (R) | Catalyst Loading (mol%) | CO Pressure (atm) | Temperature (°C) | Yield (%) |
| 1 | Benzyl | 5 | 10 | 110 | 75 |
| 2 | 4-Methoxybenzyl | 5 | 10 | 110 | 72 |
| 3 | Cyclohexyl | 5 | 10 | 110 | 68 |
| 4 | n-Butyl | 5 | 10 | 110 | 78 |
Table 2. Optimization of the palladium-catalyzed carbonylative cyclization.
Reaction Workflow
Figure 2. Experimental workflow for the carbonylative cyclization.
Part 3: Diversification of the Isoindolinone Core
The bromo and nitro groups on the isoindolinone scaffold provide handles for further functionalization, allowing for the synthesis of a diverse library of compounds.
A. Suzuki Cross-Coupling for C-4 Arylation
The bromo group at the C-4 position can be readily displaced with various aryl or heteroaryl groups using a Suzuki cross-coupling reaction.
-
To a degassed solution of the 4-bromo-7-nitro-2-substituted-isoindolin-1-one (1.0 eq) in a 3:1 mixture of dioxane and water (0.1 M), add the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere (e.g., argon or nitrogen).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-7-nitro-2-substituted-isoindolin-1-one.
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 82 |
| 3 | 3-Thiopheneboronic acid | 78 |
| 4 | 4-Pyridinylboronic acid | 75 |
Table 3. Suzuki cross-coupling for C-4 arylation.
B. Reduction of the Nitro Group
The nitro group at the C-7 position can be reduced to an amine, which can serve as a handle for further derivatization (e.g., amidation, sulfonylation).
-
To a solution of the 4-aryl-7-nitro-2-substituted-isoindolin-1-one (1.0 eq) in ethanol (0.1 M), add tin(II) chloride dihydrate (5.0 eq).
-
Heat the reaction mixture to 70 °C and stir for 6 hours.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-aryl-7-amino-2-substituted-isoindolin-1-one.
| Entry | Starting Material (4-Aryl-7-nitro...) | Yield (%) |
| 1 | 4-Phenyl-7-nitro... | 90 |
| 2 | 4-(4-Methoxyphenyl)-7-nitro... | 88 |
| 3 | 4-(3-Thienyl)-7-nitro... | 85 |
| 4 | 4-(4-Pyridinyl)-7-nitro... | 82 |
Table 4. Reduction of the C-7 nitro group.
Logical Relationship of Diversification Steps
Figure 3. Logical flow of the diversification steps.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Carbon monoxide is a toxic gas and should be handled with extreme caution in a properly functioning fume hood.
-
Palladium catalysts are flammable and should be handled with care.
-
Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).
Conclusion
This protocol provides a comprehensive and adaptable methodology for the synthesis of a variety of substituted isoindolinones from this compound. The strategic three-part synthesis allows for the introduction of diversity at both the N-2 and C-4 positions, as well as functionalization at the C-7 position. This approach is well-suited for the generation of compound libraries for screening in drug discovery programs.
Application Notes and Protocols: Protecting Group Strategies for Reactions Involving 1-Bromo-2-(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a strategic guide for performing chemical transformations on the multifunctional compound 1-bromo-2-(bromomethyl)-3-nitrobenzene. Given the diverse reactivity of its three key functional groups—the nitro group, the aryl bromide, and the benzylic bromide—a carefully designed protecting group strategy is essential for achieving chemoselectivity. This document outlines two primary strategies based on functional group interconversion to temporarily mask the reactivity of the nitro and bromomethyl groups, enabling selective reactions at other positions of the molecule.
Strategic Overview
Direct protection of the nitro group is not conventional; instead, it is treated as a precursor to an amine, which can be re-oxidized.[1] The highly reactive benzylic bromide is best temporarily converted to a less reactive functional group. This creates an orthogonal system where reactions can be directed to the aryl bromide, for instance, in palladium-catalyzed cross-coupling reactions.
The logical workflow for planning a synthesis involving this compound is outlined below.
Caption: Logical workflow for selecting a protecting group strategy.
Strategy 1: 'Protection' of the Nitro Group via Reduction-Oxidation
The most effective way to deactivate the nitro group towards many reagents and alter its electronic influence on the aromatic ring is to reduce it to an amine. This amine can later be re-oxidized to regenerate the nitro group. This strategy is particularly useful when performing reactions that are sensitive to the strongly electron-withdrawing nature of the nitro group or when nucleophilic attack on the amine is desired.
Application Notes:
-
Chemoselectivity: Catalytic hydrogenation (e.g., H₂/Pd/C) is generally not recommended as it can cause hydrodebromination of both the aryl and benzylic bromides.[2] Metal-based reductions, such as with tin(II) chloride (SnCl₂) or iron powder (Fe), in acidic media are highly effective and chemoselective, leaving the bromo groups intact.[3][4]
-
Re-oxidation: The oxidation of the resulting amine back to the nitro group can be achieved with powerful oxidants. Reagents such as triflyldioxirane (TFDO) or Oxone® (potassium peroxymonosulfate) are effective for this transformation.[5][6] Care must be taken as these conditions can be harsh.
-
Compatibility: The intermediate aniline is a versatile functional group. It is a strong ortho-, para-director for electrophilic aromatic substitution, and the amine itself can be further functionalized if needed.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-bromo-2-(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-bromo-2-(bromomethyl)-3-nitrobenzene. This substrate is a versatile building block in organic synthesis, particularly for the preparation of complex molecules in pharmaceutical and materials science research. Its structure features two distinct carbon-bromine bonds—an aryl bromide and a benzylic bromide—along with a deactivating nitro group. The strategic selection of reaction conditions allows for chemoselective functionalization, primarily at the more reactive aryl C-Br bond.
Core Concepts
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with a coupling partner (in Suzuki, Stille, and Hiyama couplings) or migratory insertion (in Heck coupling), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst.
For this compound, the electron-withdrawing nitro group enhances the rate of oxidative addition at the aryl C-Br bond. The benzylic C-Br bond is generally more reactive in nucleophilic substitution but can also participate in cross-coupling reactions under specific conditions. However, with careful selection of a suitable palladium catalyst and ligands, selective coupling at the aryl position can be achieved.
Data Presentation: Predicted Yields for Selective Cross-Coupling at the Aryl Bromide
The following table summarizes the predicted yields for various palladium-catalyzed cross-coupling reactions of this compound, focusing on selective reaction at the C(sp²)-Br bond. These predictions are based on reported yields for structurally similar substrates, such as 1-bromo-2-(chloromethyl)benzene and other nitro-substituted aryl bromides.[1][2]
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Predicted Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 80-90 | |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 80-90 | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75-85 |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70-80 | |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 70-85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 50 | 75-90 | |
| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 65-75 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 60-70 |
Experimental Protocols
Note: These protocols are adapted from methodologies reported for analogous substrates and should be optimized for the specific reaction. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.[1][2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the amination of the aryl bromide with a primary or secondary amine.[3][4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add toluene, followed by the amine and then this compound.
-
Seal the tube, remove it from the glovebox, and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling with a terminal alkyne.[5][6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill with an inert gas.
-
Add THF, followed by this compound, the terminal alkyne, and triethylamine.
-
Stir the reaction mixture at 60 °C for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 4: Heck Coupling
This protocol describes the coupling with an alkene.[7][8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill with an inert gas.
-
Add DMF and the alkene via syringe.
-
Heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
General Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Logical Workflow for Reaction Optimization
This diagram presents a logical workflow for the optimization of a palladium-catalyzed cross-coupling reaction for this compound.
Caption: Logical workflow for optimizing a cross-coupling reaction.
References
- 1. Enantioselective difunctionalization of alkenes by a palladium-catalyzed Heck/borylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating | Semantic Scholar [semanticscholar.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Synthesis of Polycyclic Aromatic Compounds from 1-Bromo-2-(bromomethyl)-3-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of polycyclic aromatic compounds, specifically focusing on the preparation of phenanthridine derivatives from the versatile starting material, 1-bromo-2-(bromomethyl)-3-nitrobenzene. The synthetic strategy involves a key reductive cyclization pathway, a robust and widely applicable method for the formation of nitrogen-containing polycyclic systems. This guide includes detailed methodologies, data presentation in tabular format for clarity, and visual diagrams of the proposed reaction pathways and workflows to aid in experimental design and execution.
Introduction
Polycyclic aromatic compounds (PACs) are a significant class of molecules in medicinal chemistry and materials science, with many exhibiting important biological activities and unique photophysical properties. Phenanthridines, a subclass of aza-PACs, are present in numerous natural products and have demonstrated a wide range of pharmacological activities, including anticancer and antiparasitic properties. The functionalized starting material, this compound, offers a unique substitution pattern that is highly amenable to the construction of such complex polycyclic frameworks. The presence of a nitro group and two distinct bromine atoms (one aromatic, one benzylic) allows for selective and sequential transformations to build the desired molecular architecture.
This application note details a primary synthetic route involving the reductive cyclization of this compound to yield a substituted phenanthridine. This approach is advantageous due to the ready availability of the starting material and the generally high yields and selectivity of the involved reactions.
Proposed Synthetic Pathway
The synthesis of phenanthridine derivatives from this compound can be envisioned through a two-step sequence. The first step involves the selective reduction of the nitro group to an amine. The resulting intermediate, 3-amino-2-bromo-6-(bromomethyl)benzene, can then undergo an intramolecular cyclization to form the core phenanthridine structure. A plausible mechanism for the cyclization involves the nucleophilic attack of the amino group on the benzylic carbon, displacing the bromide ion.
Caption: Proposed synthetic pathway for the synthesis of a phenanthridine derivative.
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the selective reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a 5 M NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 3-amino-2-bromo-6-(bromomethyl)benzene, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Intramolecular Cyclization to a Phenanthridine Derivative
This protocol outlines the base-mediated intramolecular cyclization of the amino-intermediate to form the phenanthridine core.
Materials:
-
3-amino-2-bromo-6-(bromomethyl)benzene
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard work-up and purification equipment as in Protocol 1.
Procedure:
-
To a solution of 3-amino-2-bromo-6-(bromomethyl)benzene (1.0 eq) in a suitable solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere, add a base (e.g., potassium carbonate, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenanthridine derivative.
Data Presentation
The following tables summarize representative quantitative data for the proposed synthetic steps. Please note that these are expected values based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3-4 | 85-95 |
| 2 | Cyclization | K₂CO₃ | DMF | 80-100 | 12-24 | 70-85 |
Table 2: Characterization Data for a Representative Phenanthridine Product
| Property | Expected Data |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-8.5 (m, Ar-H), 4.5-5.0 (s, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 120-150 (Ar-C), 45-55 (CH₂) |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product |
| Melting Point | Dependent on the specific derivative |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target polycyclic aromatic compounds.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
The synthesis of phenanthridine derivatives from this compound via a reductive cyclization pathway represents a robust and efficient method for accessing this important class of polycyclic aromatic compounds. The detailed protocols and supporting information provided in this application note are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The versatility of the starting material and the potential for further functionalization of the resulting phenanthridine core open up numerous avenues for the discovery of novel compounds with potential therapeutic or material applications.
Application Notes and Protocols for the Functionalization of 1-Bromo-2-(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the bromomethyl group in 1-bromo-2-(bromomethyl)-3-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its three distinct functional handles: a reactive benzylic bromide, an aromatic bromide, and a nitro group. The protocols outlined below focus on the selective functionalization of the highly reactive bromomethyl group, which readily undergoes nucleophilic substitution and oxidation.
Overview of Functionalization Strategies
The primary mode of functionalization for the bromomethyl group in this compound is nucleophilic substitution (SN2). The benzylic position is activated towards displacement by a wide range of nucleophiles. Additionally, the bromomethyl group can be oxidized to an aldehyde, providing a key intermediate for further synthetic transformations. The aromatic bromide and the nitro group can also be modified, offering orthogonal strategies for creating complex molecular architectures.
Nucleophilic Substitution Reactions
The benzylic bromide is significantly more reactive than the aryl bromide, allowing for selective substitution at the bromomethyl position.
Synthesis of Ethers (O-Alkylation)
The reaction with alkoxides or phenoxides provides a straightforward route to the corresponding ethers. A common method involves the reaction with an alcohol in the presence of a base.
Table 1: Representative Conditions for Ether Synthesis
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Representative Yield (%) |
| Methoxide | Sodium Methoxide | Methanol | Reflux | 2-4 | 1-Bromo-2-(methoxymethyl)-3-nitrobenzene | >90 |
| Phenoxide | Phenol / K₂CO₃ | Acetonitrile | 80 | 12 | 1-Bromo-3-nitro-2-(phenoxymethyl)benzene | ~95 |
| Acetate | Sodium Acetate | DMF | 70 | 1 | (2-Bromo-6-nitrophenyl)methyl acetate | 92[1] |
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add anhydrous sodium acetate (3.0 eq) to the solution.
-
Reaction: Heat the mixture to 70°C and stir for approximately 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Synthesis of Amines (N-Alkylation)
Primary and secondary amines readily displace the benzylic bromide to form the corresponding secondary and tertiary amines, respectively.
Table 2: Representative Conditions for Amine Synthesis
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Representative Yield (%) |
| Isopropylamine | Isopropylamine / K₂CO₃ | Acetonitrile | 80 | 12 | N-(2-Bromo-6-nitrobenzyl)propan-2-amine | >95 |
| Aniline | Aniline / K₂CO₃ | DMF | 100 | 8-12 | N-(2-Bromo-6-nitrobenzyl)aniline | High |
| Azide | Sodium Azide | DMF | 25 | 12-24 | 1-(Azidomethyl)-2-bromo-6-nitrobenzene | High |
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at 80°C for 12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel if necessary.
Synthesis of Thioethers (S-Alkylation)
Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the benzylic bromide, leading to the formation of thioethers.
Table 3: Representative Conditions for Thioether Synthesis
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Representative Yield (%) |
| Thiophenol | Thiophenol / K₂CO₃ | DMF | 25 | 2-4 | 1-Bromo-3-nitro-2-((phenylthio)methyl)benzene | High |
| Thiourea | Thiourea then NaOH | Methanol | Reflux | 4 | Bis(2-bromo-6-nitrobenzyl) sulfide | 85-95 |
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Reagent Addition: Add potassium carbonate (1.5 eq) followed by the desired thiol (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be further purified by column chromatography.
Oxidation of the Bromomethyl Group
The bromomethyl group can be oxidized to the corresponding aldehyde, 2-bromo-6-nitrobenzaldehyde, which is a valuable intermediate for the synthesis of heterocycles and other complex molecules.
Table 4: Representative Conditions for Oxidation to Aldehyde
| Oxidizing Agent | Solvent | Temperature (°C) | Expected Product |
| N-Bromosuccinimide (NBS) / light | CCl₄ | Reflux | 2-Bromo-6-nitrobenzaldehyde |
| Dimethyl sulfoxide (DMSO) | DMSO | 100-150 | 2-Bromo-6-nitrobenzaldehyde |
Note: This is a general protocol for benzylic bromination which can be adapted for oxidation.
-
Reaction Setup: Dissolve 1-bromo-2-methyl-3-nitrobenzene (as a precursor to the target starting material) in carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium bisulfite solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield this compound. Further oxidation to the aldehyde would require a subsequent step, for instance, using DMSO.
Subsequent Functionalization
The products obtained from the functionalization of the bromomethyl group can undergo further reactions at the aromatic bromide and nitro group positions.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reagents such as SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl. This opens up possibilities for amide bond formation and other amine-based chemistries.
-
Cross-Coupling of the Aryl Bromide: The aromatic bromide can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
These orthogonal functionalization strategies make this compound a highly valuable scaffold for the synthesis of diverse and complex molecules in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method is the radical bromination of the benzylic methyl group of the precursor, 1-bromo-2-methyl-3-nitrobenzene (also known as 2-bromo-6-nitrotoluene). This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under reflux or photochemical conditions.[1][2]
Q2: What are the most common impurities I should expect in the synthesis of this compound?
A2: Several impurities can arise from this synthesis. The most prevalent include unreacted starting material, over-brominated byproducts, and hydrolysis of the desired product. A summary of common impurities is provided in the table below.
Q3: How can I minimize the formation of the dibrominated impurity?
A3: The formation of the dibromo impurity, 1-bromo-2-(dibromomethyl)-3-nitrobenzene, is a result of over-bromination.[3] To minimize its formation, you should carefully control the stoichiometry of the brominating agent (NBS). Using a slight excess may be necessary for complete conversion of the starting material, but a large excess will favor the formation of the dibromo product. Monitoring the reaction progress closely and stopping it once the starting material is consumed is also crucial.[4]
Q4: My product appears to be degrading upon storage. What is the likely cause and how can I prevent it?
A4: this compound, being a benzylic bromide, is susceptible to hydrolysis, which can lead to the formation of 1-bromo-2-(hydroxymethyl)-3-nitrobenzene and hydrobromic acid (HBr).[5] This degradation can be accelerated by moisture and light. To ensure long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed, amber glass bottle at low temperatures (2-8°C).[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product | - Incomplete reaction. - Insufficient radical initiator. - Presence of radical inhibitors. - Hydrolysis of the product during workup. | - Monitor the reaction by TLC or GC to ensure completion. - Ensure the radical initiator is fresh and used in the correct stoichiometric amount. - Purify reagents and solvents to remove potential inhibitors. - Perform the aqueous workup quickly and with cold solutions to minimize hydrolysis. |
| Significant amount of unreacted starting material | - Insufficient amount of NBS. - Inadequate reaction time or temperature. - Poor quality of the radical initiator. | - Use a slight excess (e.g., 1.05 equivalents) of NBS.[4] - Ensure the reaction is heated to reflux for a sufficient period.[1] - Use a freshly opened or purified radical initiator. |
| Presence of a significant amount of the dibrominated impurity | - Excess NBS used. - Prolonged reaction time after consumption of the starting material. | - Carefully control the stoichiometry of NBS. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of colored impurities | - Overheating of the reaction mixture. - Presence of impurities in the starting material or reagents. | - Maintain a steady reflux temperature and avoid excessive heating. - Use purified starting materials and reagents. |
| Product is an oil instead of a solid | - Presence of impurities, particularly the ortho-isomer from the synthesis of the starting material or residual solvent. - Incomplete removal of succinimide byproduct. | - Purify the crude product by column chromatography. - Ensure the succinimide is thoroughly removed during the workup by filtration. Recrystallization from a suitable solvent like ethanol can also help.[1] |
Common Impurities in the Synthesis of this compound
| Impurity | Chemical Name | Source | Method of Detection |
| Starting Material | 1-bromo-2-methyl-3-nitrobenzene | Incomplete reaction | GC-MS, ¹H NMR |
| Over-brominated Product | 1-bromo-2-(dibromomethyl)-3-nitrobenzene | Reaction with excess NBS | GC-MS, ¹H NMR |
| Hydrolysis Product | 1-bromo-2-(hydroxymethyl)-3-nitrobenzene | Reaction of the product with water, especially during workup or storage | HPLC, GC-MS, ¹H NMR |
| Byproduct from NBS | Succinimide | Reaction of NBS | ¹H NMR (water-soluble) |
| Ring-brominated Isomers | e.g., 1,X-dibromo-2-(bromomethyl)-3-nitrobenzene | Side reaction of electrophilic aromatic substitution | GC-MS, ¹H NMR |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-bromo-2-methyl-3-nitrobenzene
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Ethanol
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in chlorobenzene.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.[1]
-
Heat the mixture to reflux (approximately 132°C for chlorobenzene) and maintain the reflux for the time determined by reaction monitoring (e.g., 20 hours, but should be monitored by TLC or GC).[1]
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[1]
Visualizations
Caption: Synthetic pathway and common impurity formation.
This diagram illustrates the main synthetic route from 1-bromo-2-methyl-3-nitrobenzene to the target product and highlights the formation of common impurities through various side reactions or incomplete reactions.
References
recrystallization techniques for purifying 1-bromo-2-(bromomethyl)-3-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-bromo-2-(bromomethyl)-3-nitrobenzene via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on documented synthesis procedures, ethanol is a recommended and effective solvent for the recrystallization of this compound, yielding the product as a yellow solid.[1] Methanol has also been used for the recrystallization of a similar compound, 1-bromo-3-nitrobenzene.[2]
Q2: What are some alternative solvents that could be tested for recrystallization?
A2: For related aromatic nitro compounds, solvents such as acetone, toluene, and chloroform have been noted for their solubility characteristics.[3] Therefore, these could be explored as potential single or mixed solvent systems for recrystallization. A solvent pair that is commonly used for somewhat polar molecules is an alcohol/water mixture.[4][5]
Q3: What are the key principles for selecting an optimal recrystallization solvent?
A3: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[5][6] This temperature-dependent solubility differential is crucial for maximizing product recovery. The impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.
Q4: How can I determine the appropriate volume of solvent to use?
A4: The goal is to use the minimum amount of boiling solvent required to fully dissolve the crude product.[6] Using an excessive amount of solvent will result in a lower yield of purified crystals upon cooling, as more of the compound will remain dissolved in the mother liquor.[6][7]
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of solid crystals upon cooling.[4][7] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly. To prevent this, ensure a slower cooling rate and consider using a lower-boiling point solvent or a solvent mixture.[7]
Experimental Protocols
Detailed Methodology for Recrystallization using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove any particulate matter that is not soluble in the hot solvent.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Reduce the volume of the solvent by gentle heating and evaporation, then attempt to recrystallize again.[7] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Low yield of crystals. | Too much solvent was added initially. | Use the minimum amount of boiling solvent necessary for dissolution.[6] |
| The crystals were washed with solvent that was not ice-cold. | Always use ice-cold solvent for washing to minimize redissolving the product.[6] | |
| Premature crystallization occurred during hot filtration. | Use pre-heated glassware for the filtration step and keep the solution hot. | |
| Product "oils out" instead of crystallizing. | The cooling process was too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[7] |
| The boiling point of the solvent is too high relative to the melting point of the compound. | Consider using a lower-boiling point solvent or a solvent pair. | |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | A second recrystallization may be necessary. The addition of a small amount of activated charcoal to the hot solution before filtration can sometimes help to remove colored impurities. |
Data Presentation
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) |
| Ethanol | 46.07 | 0.789 | 4.3 | Data to be determined | Data to be determined |
| Methanol | 32.04 | 0.792 | 5.1 | Data to be determined | Data to be determined |
| Acetone | 58.08 | 0.791 | 5.1 | Data to be determined | Data to be determined |
| Toluene | 92.14 | 0.867 | 2.4 | Data to be determined | Data to be determined |
| Chloroform | 119.38 | 1.49 | 4.1 | Data to be determined | Data to be determined |
| Water | 18.02 | 1.000 | 10.2 | Data to be determined | Data to be determined |
Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Benzylic Bromination of Substituted Nitrotoluenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the benzylic bromination of substituted nitrotoluenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the benzylic bromination of nitrotoluenes?
The most frequently encountered byproduct is the di-brominated product, where two hydrogen atoms on the methyl group are substituted with bromine (e.g., 4-nitrobenzylidene bromide).[1][2][3][4] Over-bromination is a common challenge in these reactions.[2] Additionally, polymerization of the starting material or products can occur, particularly if the reaction stalls or under certain conditions.[5] While less common under radical conditions, ring bromination (electrophilic aromatic substitution) can be a potential side reaction, though the deactivating nature of the nitro group generally suppresses this pathway.
Q2: My reaction is showing significant amounts of the di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
Controlling the stoichiometry of the brominating agent is critical. Using a slight excess of N-bromosuccinimide (NBS), typically around 1.05 equivalents, is often recommended to drive the reaction to completion while minimizing over-bromination.[1][6] Continuous or portion-wise addition of NBS can help maintain a low concentration of the active brominating species (Br₂), which can improve selectivity.[2][5] Monitoring the reaction closely via techniques like TLC or GC and stopping it once the starting material is consumed can also prevent the formation of the di-brominated product.[3][6]
Q3: The reaction is very slow or is not going to completion. What can I do to improve the reaction rate and yield?
Substituted nitrotoluenes are deactivated substrates, meaning the benzylic C-H bonds are less reactive, and the reactions can be sluggish.[1] To improve the reaction rate, ensure efficient initiation of the radical reaction. This can be achieved by using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photo-initiation with a suitable light source (e.g., a sunlamp or a household compact fluorescent lamp).[1][6] Increasing the reaction temperature can also enhance the rate, with temperatures around 60°C or higher often being effective.[1] The choice of solvent can also play a role; acetonitrile is a commonly used solvent that can facilitate the reaction.[1][7]
Q4: I am observing some aromatic ring bromination. How can I avoid this?
Ring bromination is an electrophilic aromatic substitution reaction, whereas the desired benzylic bromination is a free radical reaction. To favor benzylic bromination, it is crucial to use conditions that promote a radical mechanism. This includes using N-bromosuccinimide (NBS) as the bromine source, which maintains a low concentration of molecular bromine, and employing a radical initiator (like AIBN) or light.[8][9] Avoid Lewis acid catalysts, which would promote electrophilic aromatic substitution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-brominated Product | - Incomplete reaction due to insufficient initiation or low temperature.- Reaction stalling.- Formation of multiple byproducts. | - Ensure proper initiation with a radical initiator (e.g., AIBN) or a light source.[6]- Increase the reaction temperature.[1]- Use a suitable solvent like acetonitrile.[1][7]- Monitor the reaction and optimize the reaction time. |
| High Percentage of Di-brominated Byproduct | - Excess of brominating agent.- Prolonged reaction time after consumption of starting material. | - Use a controlled amount of NBS (e.g., 1.05 equivalents).[1][6]- Implement slow/portion-wise addition of NBS.[2][5]- Carefully monitor the reaction progress by TLC or GC and stop the reaction upon completion.[3][6] |
| Formation of Polymeric Byproducts | - Reaction stalling in the presence of a radical initiator.[5] | - Ensure a consistent presence of the active brominating species (Br₂) by continuous addition of NBS.[5]- Optimize reaction conditions to prevent the accumulation of radical intermediates. |
| No Reaction or Very Sluggish Reaction | - Deactivated nature of the nitrotoluene substrate.- Ineffective radical initiation. | - Increase the reaction temperature as tolerated by the substrate and solvent.[1]- Use a more efficient radical initiator or a stronger light source.[1][6]- Consider using a solvent that better solubilizes NBS and the substrate. |
| Presence of Ring Bromination Products | - Conditions favoring electrophilic aromatic substitution. | - Strictly use radical conditions (NBS, initiator/light).- Avoid any Lewis acid contaminants. |
Quantitative Data Presentation
Table 1: Effect of Reaction Conditions on the Benzylic Bromination of 4-Nitrotoluene
| Entry | Solvent | Initiator/Light | Temperature (°C) | Time (min) | Conversion (%) | Selectivity for Mono-bromide (%) |
| 1 | Acetonitrile | 30 W cool-white lamp | 60 | 50 | 90 | 99 |
| 2 | Acetonitrile | None (dark) | 45 | 70 | 50 | - |
Data adapted from a study on light-induced benzylic brominations.[1] Selectivity refers to the proportion of the desired mono-brominated product among all products formed.
Table 2: Influence of Solvent and Current Density on Electrochemical Bromination of 4-Nitrotoluene
| Electrode | Solvent | Current Density (A/dm²) | Yield of 4-Nitrobenzyl bromide (%) |
| Platinum | Acetonitrile | 3 | 82 |
| Platinum | Acetonitrile | 5 | 99 |
| Platinum | Acetonitrile | 7 | 74 |
| Graphite | Acetonitrile | 3 | 76 |
| Graphite | Acetonitrile | 5 | 84 |
| Graphite | Acetonitrile | 7 | 63 |
Data from a study on the electrochemical bromination of 4-nitrotoluene.[7]
Experimental Protocols
General Protocol for Photo-initiated Benzylic Bromination of 4-Nitrotoluene
-
Preparation : In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve 4-nitrotoluene (1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.5 M).
-
Addition of Reagent : Add N-bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Reaction Initiation : Irradiate the mixture with a light source (e.g., a 30 W cool-white lamp) and heat to the desired temperature (e.g., 60°C).
-
Monitoring : Monitor the progress of the reaction by TLC or GC analysis to determine the consumption of the starting material.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct. The filtrate can be concentrated under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
This is a general guideline; specific conditions may need to be optimized for different substituted nitrotoluenes.
Visualizations
Caption: Reaction pathways in the bromination of substituted nitrotoluenes.
Caption: Troubleshooting workflow for benzylic bromination experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. reddit.com [reddit.com]
- 4. CN107778181B - Novel synthesis process of o-nitrobenzyl bromide - Google Patents [patents.google.com]
- 5. newera-spectro.com [newera-spectro.com]
- 6. benchchem.com [benchchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions on 1-bromo-2-(bromomethyl)-3-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 1-bromo-2-(bromomethyl)-3-nitrobenzene. The information is designed to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nucleophilic substitution reaction is not proceeding to completion, or the yield is very low. What are the potential causes and how can I troubleshoot this?
A1: Low reactivity or yield can stem from several factors. Consider the following troubleshooting steps:
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Nucleophile Reactivity: Ensure your nucleophile is sufficiently reactive. Weakly nucleophilic species may require more forcing conditions.
-
Troubleshooting:
-
If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable non-nucleophilic base to increase its nucleophilicity.
-
For sluggish reactions, consider switching to a more potent nucleophile if the synthesis allows.
-
-
-
Reaction Temperature: The reaction may require heating to overcome the activation energy barrier.
-
Troubleshooting: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Solvent Choice: The solvent plays a critical role in nucleophilic substitution reactions.
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Troubleshooting: For S(_N)2 reactions, which are common for this primary benzylic bromide, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the counter-ion of the nucleophile, making the nucleophile more reactive. For reactions that may proceed via an S(_N)1 pathway, polar protic solvents can be used to stabilize the benzylic carbocation intermediate.
-
-
Reagent Purity: Impurities in the starting material, nucleophile, or solvent can inhibit the reaction.
-
Troubleshooting: Ensure all reagents are pure and the solvent is anhydrous, especially for moisture-sensitive reactions.
-
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is a common issue. The primary side products in this reaction are typically from substitution on the aryl bromide or elimination.
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Substitution at the Aryl Bromide: While the benzylic bromide is significantly more reactive, under harsh conditions (high temperatures, very strong nucleophiles), substitution at the aromatic ring can occur.
-
Troubleshooting: Employ milder reaction conditions (lower temperature, less reactive nucleophile if possible). The nitro group activates the ortho and para positions to nucleophilic aromatic substitution (S(_N)Ar), but the bromine at the benzylic position is a much better leaving group under typical S(_N)1/S(_N)2 conditions.
-
-
Elimination Reactions: Strong, sterically hindered bases can promote elimination of HBr to form an alkene.
-
Troubleshooting: Use a less sterically hindered and/or less basic nucleophile. If a base is required, a non-nucleophilic base like potassium carbonate or triethylamine is often a good choice.
-
-
Hydrolysis: If water is present in the reaction mixture, the benzylic bromide can be hydrolyzed to the corresponding alcohol, (2-bromo-6-nitrophenyl)methanol.
-
Troubleshooting: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Q3: How do I choose the optimal solvent for my reaction?
A3: The choice of solvent is crucial and depends on the desired reaction mechanism (S(_N)1 vs. S(_N)2) and the nature of the nucleophile.
-
For S(_N)2 Reactions (favored for this primary benzylic bromide):
-
Recommended Solvents: Polar aprotic solvents such as DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , or acetonitrile . These solvents effectively solvate cations, leaving the anionic nucleophile "naked" and more reactive.
-
-
For S(_N)1 Reactions:
-
Recommended Solvents: Polar protic solvents like ethanol , methanol , or water can stabilize the benzylic carbocation intermediate through hydrogen bonding. However, for a primary benzylic bromide, the S(_N)2 pathway is generally more favorable.
-
Quantitative Data Presentation
The following tables summarize typical reaction conditions and expected yields for nucleophilic substitution on this compound and structurally similar compounds. Note that yields are highly dependent on the specific reaction conditions and may require optimization.
| Nucleophile | Reagent | Product Name | Typical Solvent | Typical Conditions | Expected Yield | Citation |
| Azide | Sodium Azide (NaN₃) | 1-(azidomethyl)-2-bromo-3-nitrobenzene | DMF or DMSO | Room Temp to 60°C | High | [1] |
| Cyanide | Potassium Cyanide (KCN) | 2-(2-bromo-6-nitrophenyl)acetonitrile | Ethanol/Water | Reflux | Good to High | [1] |
| Hydroxide | Sodium Hydroxide (NaOH) | (2-bromo-6-nitrophenyl)methanol | Acetone/Water or THF/Water | Room Temp to 50°C | High | [1] |
| Acetate | Sodium Acetate (NaOAc) | 2-bromo-6-nitrobenzyl acetate | DMF | 70°C, 1h | 92% (as methyl ester after subsequent steps) | [2] |
Note: Data for Azide, Cyanide, and Hydroxide are based on reactions with the analogous compound 1-bromo-2-(bromomethyl)-4-chlorobenzene and are expected to be similar for this compound.[1]
Experimental Protocols
Below are detailed methodologies for key nucleophilic substitution reactions. Researchers should adapt these protocols as needed for their specific experimental setup and safety procedures.
Protocol 1: Synthesis of 1-(azidomethyl)-2-bromo-3-nitrobenzene
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Protocol 2: Synthesis of 2-(2-bromo-6-nitrophenyl)acetonitrile
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
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Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product can be further purified by recrystallization or column chromatography.[1]
Protocol 3: Synthesis of (2-bromo-6-nitrophenyl)methanol
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting solid can be purified by recrystallization.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low reaction yield.
References
preventing over-bromination in the synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene. The primary focus is on preventing over-bromination, a common challenge in this synthetic procedure.
Troubleshooting Guide: Preventing Over-bromination
Over-bromination, the formation of 1-bromo-2-(dibromomethyl)-3-nitrobenzene, is a frequent side reaction during the synthesis of this compound from 1-bromo-2-methyl-3-nitrobenzene using N-bromosuccinimide (NBS). The following guide provides a systematic approach to troubleshoot and minimize this impurity.
Problem: Significant formation of di-brominated byproduct.
| Potential Cause | Recommended Solution | Rationale |
| Incorrect Stoichiometry | Carefully control the stoichiometry of N-bromosuccinimide (NBS). Use a molar ratio of NBS to 1-bromo-2-methyl-3-nitrobenzene of 1.0 to 1.1. Avoid using a large excess of NBS. | A significant excess of the brominating agent will increase the likelihood of a second bromination event occurring on the desired monobrominated product. |
| High Reaction Temperature | Maintain a lower reaction temperature. For reactions initiated by AIBN or benzoyl peroxide, refluxing in a solvent like carbon tetrachloride or acetonitrile is common. However, if over-bromination is observed, consider running the reaction at a lower temperature (e.g., 40-60°C) for a longer duration. For photo-initiated reactions, operating at 0°C has been shown to improve selectivity.[1] | The rate of the second bromination is often more sensitive to temperature than the first. Lowering the temperature can therefore selectively slow down the formation of the di-brominated byproduct. |
| Rapid Addition of Reagents | If using a batch process, consider the slow, portion-wise, or continuous addition of NBS to the reaction mixture. This can be achieved using a solid addition funnel or by dissolving the NBS in a suitable solvent and adding it via a syringe pump. | Maintaining a low concentration of the active bromine species throughout the reaction minimizes the statistical probability of the desired product encountering another bromine radical before the starting material is consumed.[2] |
| Inefficient Mixing | Ensure vigorous and efficient stirring of the reaction mixture. | In heterogeneous reactions involving solid NBS, poor mixing can lead to localized high concentrations of the brominating agent, promoting over-bromination. |
| Inappropriate Solvent | While non-polar solvents like carbon tetrachloride (CCl₄) have been traditionally used, consider using acetonitrile. Acetonitrile can improve the solubility of NBS and may offer better selectivity in some cases.[1] | The choice of solvent can influence the reactivity of the brominating agent and the stability of the radical intermediates. |
| Reaction Monitoring | Monitor the reaction progress closely using techniques like TLC or GC-MS. Aim to stop the reaction before the complete consumption of the starting material if the di-brominated product begins to appear in significant amounts. | It can be challenging to achieve complete conversion of the starting material without some degree of over-bromination. Stopping the reaction at an optimal point can provide the best balance between yield and purity. |
| Post-reaction Selective Reduction | If a mixture of mono- and di-brominated products is obtained, consider a selective reduction of the di-brominated compound back to the mono-brominated product using a reagent like diethyl phosphite. | This "work-around" approach can be an effective strategy when achieving high selectivity during the bromination itself proves difficult. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-bromination in the synthesis of this compound?
A1: Over-bromination is primarily caused by the desired product, this compound, reacting further with the brominating agent (NBS) to form 1-bromo-2-(dibromomethyl)-3-nitrobenzene. This is a common issue in free-radical benzylic brominations. The benzylic C-H bond in the product is still susceptible to radical abstraction and subsequent bromination.
Q2: How does N-bromosuccinimide (NBS) help in controlling bromination, and why is it preferred over molecular bromine (Br₂)?
A2: NBS is the reagent of choice for benzylic brominations because it allows for a slow, controlled generation of a low concentration of molecular bromine and bromine radicals in the reaction mixture.[3][4] This is crucial for selectivity. Using a high concentration of Br₂ directly would lead to competing reactions, such as electrophilic aromatic substitution on the benzene ring, and would make controlling the extent of benzylic bromination much more difficult.[5][6]
Q3: What is the role of the radical initiator (AIBN or benzoyl peroxide)?
A3: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is essential to start the free-radical chain reaction.[7] Upon heating or exposure to UV light, the initiator decomposes to form initial radicals. These radicals then react with NBS or the trace HBr present to generate the bromine radicals that propagate the chain reaction of benzylic bromination.[3]
Q4: Can UV light be used to initiate the reaction?
A4: Yes, UV light can be used as a radical initiator for benzylic brominations with NBS.[7] Photochemical initiation can sometimes offer better control over the reaction, especially when conducted at lower temperatures, which can enhance selectivity.[1]
Q5: My reaction stalls, and I still have starting material left even after prolonged reaction times, along with the di-brominated product. What could be the issue?
A5: This situation could arise from several factors. The radical initiator may have decomposed completely, halting the chain reaction. Alternatively, impurities in the reagents or solvent could be interfering with the radical process. Ensure that your reagents are pure and the solvent is anhydrous. In some cases, adding a small additional portion of the radical initiator can restart the reaction, but this should be done cautiously to avoid runaway reactions and excessive byproduct formation.
Q6: Is there a way to remove the succinimide byproduct easily after the reaction?
A6: Succinimide, the byproduct of NBS, is a solid that is often insoluble in the non-polar solvents used for the reaction (like carbon tetrachloride or dichloromethane). After cooling the reaction mixture, the succinimide can typically be removed by filtration.
Quantitative Data on Benzylic Bromination Selectivity
| Substrate | Brominating Agent (Equivalents) | Initiator | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Mono-bromo Product (%) | Di-bromo Product (%) |
| 4-tert-butyltoluene | NBS (1.05) | 30W white lamp | MeCN | 20 | 13 | 99 | 99 | 1 |
| 4-tert-butyltoluene | NBS (1.05) | 30W white lamp | MeCN | 60 | 13 | 96 | 93 | 7 |
| 4-nitrotoluene | NBS (1.05) | 25W black-light | MeCN | 60 | 50 | 90 | 99 | 1 |
| 4-chlorotoluene | NBS (1.05) | 25W black-light | MeCN | 20 | 13 | 85 | 92 | 8 |
| 4-chlorotoluene | NBS (1.05) | 25W black-light | MeCN | 0 | 50 | 95 | 99 | 1 |
Data adapted from studies on continuous flow photochemical benzylic brominations.[1]
Experimental Protocols
Key Experiment: Controlled Mono-bromination of 1-bromo-2-methyl-3-nitrobenzene
This protocol is a generalized procedure based on common practices for selective benzylic bromination. Researchers should optimize the specific conditions for their setup.
Materials:
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1-bromo-2-methyl-3-nitrobenzene
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N-Bromosuccinimide (NBS), recrystallized if necessary
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Anhydrous acetonitrile or carbon tetrachloride
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Standard glassware for reflux, including a condenser and a nitrogen inlet
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Stirring plate and magnetic stir bar
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.
-
Reagents: To the flask, add 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile). Begin stirring to dissolve the starting material.
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.
-
Addition of NBS and Initiator: Add N-bromosuccinimide (1.05 eq) and the radical initiator (AIBN or BPO, 0.02-0.05 eq) to the flask.
-
Reaction: Heat the mixture to a gentle reflux (or the desired reaction temperature, e.g., 60°C) and maintain it under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or GC. The disappearance of the starting material and the appearance of the product spot should be observed. Note the formation of any higher-running (less polar) di-brominated byproduct.
-
Workup: Once the desired conversion is reached (or when significant di-bromination is observed), cool the reaction mixture to room temperature and then further in an ice bath. The succinimide byproduct will precipitate.
-
Filtration: Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold solvent.
-
Purification: Combine the filtrate and washings. Wash the organic solution with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to isolate the this compound.
Visualizations
Caption: Troubleshooting workflow for preventing over-bromination.
References
scale-up challenges for the synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective Radical Initiation: The free radical initiator (e.g., benzoyl peroxide, AIBN) may be old or decomposed. The reaction may not have been initiated properly. | 1. Use Fresh Initiator: Ensure the radical initiator is fresh and has been stored correctly. 2. Check Initiation Conditions: For photo-initiation, ensure the light source is of the correct wavelength and intensity. For thermal initiation, confirm the reaction has reached the required temperature for the initiator to decompose effectively. 3. Consider Pre-initiation: A small amount of HBr can sometimes help initiate the reaction with N-bromosuccinimide (NBS).[1] |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 1. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of the starting material. 2. Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the temperature or extending the reaction time. For thermally sensitive materials, a lower temperature for a longer duration may be preferable. | |
| 3. Deactivated Brominating Agent: N-bromosuccinimide (NBS) can degrade if not stored properly. | 1. Use High-Purity NBS: Ensure the NBS is of high purity and has been stored in a cool, dark, and dry place. Consider recrystallizing the NBS if its purity is questionable. | |
| Formation of Byproducts (e.g., dibrominated product) | 1. Over-bromination: Using an excess of the brominating agent or prolonged reaction times can lead to the formation of the dibrominated byproduct. | 1. Control Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of NBS.[2] 2. Monitor the Reaction: Stop the reaction as soon as the starting material is consumed to prevent further bromination. 3. Optimize Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-brominated product.[2] |
| 2. Aromatic Bromination: Especially with activated rings, bromination on the aromatic ring can occur as a side reaction. | 1. Use a Non-polar Solvent: Solvents like carbon tetrachloride or chlorobenzene are commonly used to favor benzylic bromination over aromatic substitution. | |
| Poor Purity of Crude Product | 1. Residual Succinimide: The succinimide byproduct from the NBS reaction can be difficult to remove. | 1. Filtration: After cooling the reaction mixture, the succinimide, which is a solid, can often be removed by filtration. 2. Aqueous Wash: Washing the organic layer with water or a dilute base can help remove any remaining succinimide. |
| 2. Unreacted Starting Material and Byproducts: Incomplete reaction or side reactions lead to a mixture of compounds. | 1. Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol.[3] 2. Column Chromatography: For high purity, silica gel chromatography may be necessary. | |
| Safety Concerns During Scale-Up | 1. Exothermic Reaction and Thermal Runaway: The bromination reaction is exothermic and can become difficult to control on a larger scale, potentially leading to a dangerous increase in temperature and pressure.[4] | 1. Controlled Addition: Add the brominating agent (e.g., a solution of NBS) slowly and in portions to manage the heat generated. 2. Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat of reaction. 3. Dilution: Running the reaction at a lower concentration can help to moderate the exotherm. 4. Consider Flow Chemistry: Continuous flow reactors offer superior heat transfer and temperature control, making them a safer alternative for scaling up exothermic reactions.[2][5] |
| 2. Hazardous Reagents and Byproducts: Brominating agents can be corrosive and toxic. Hydrogen bromide (HBr) gas is a byproduct of the reaction. | 1. Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. 2. Fume Hood: Conduct the reaction in a well-ventilated fume hood. 3. Gas Trap: Use a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HBr gas produced. | |
| 3. Incompatible Solvents: Some solvents can react dangerously with NBS. For example, a hazardous side reaction between NBS and 2-methyltetrahydrofuran (2-MeTHF) has been reported.[6][7] | 1. Solvent Selection: Choose a solvent that is known to be compatible with the reaction conditions. Chlorinated solvents like carbon tetrachloride and chlorobenzene are common, though safer alternatives like acetonitrile are being explored.[2][5] 2. Thermal Safety Analysis: Before scaling up, perform a thermal safety analysis to identify any potential incompatibilities or hazardous side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common laboratory-scale method is the free-radical bromination of 2-bromo-6-nitrotoluene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or chlorobenzene.[8][9]
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To minimize dibromination, it is crucial to control the stoichiometry of the reagents, using only a slight excess of NBS (around 1.05 equivalents).[2] Additionally, monitoring the reaction progress and stopping it once the starting material is consumed can prevent over-bromination. Lowering the reaction temperature may also enhance selectivity for the desired mono-brominated product.[2]
Q3: What are the primary safety hazards to consider when scaling up this synthesis?
A3: The primary safety hazards during scale-up are the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled, and the handling of hazardous materials like NBS and the HBr byproduct.[4] There is also a risk of delayed reactions, where an accumulation of unreacted reagents can lead to a sudden and dangerous exotherm.[6][7] Careful control of reagent addition, efficient cooling, and consideration of inherently safer technologies like flow chemistry are essential for a safe scale-up.[2][5]
Q4: Are there safer alternatives to using chemical radical initiators like benzoyl peroxide?
A4: Yes, photochemical activation using a light source (e.g., a household compact fluorescent lamp) can be a safer alternative to potentially explosive chemical initiators.[2] This method avoids the handling of hazardous initiators and can often be performed under milder conditions.
Q5: What is the best way to purify the final product on a large scale?
A5: On a large scale, purification is typically achieved through recrystallization from a suitable solvent, such as ethanol, which is a cost-effective and efficient method for removing impurities like the succinimide byproduct and unreacted starting material.[3] For very high purity requirements, column chromatography may be necessary, but this is often less practical for large quantities.
Q6: Can this reaction be performed in a more environmentally friendly solvent than carbon tetrachloride?
A6: Yes, there is a significant effort to replace hazardous chlorinated solvents. Acetonitrile has been successfully used as a solvent for benzylic brominations in continuous flow systems and is considered a greener alternative.[2][5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzylic Bromination of Substituted Toluenes
| Starting Material | Brominating Agent | Initiator/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-nitrotoluene | N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | Reflux | 64 | - | [8] |
| 2-Bromo-6-nitrotoluene | N-Bromosuccinimide | Benzoyl Peroxide | Chlorobenzene | Reflux | 20 | 81 | [3] |
| 4-Nitrotoluene | N-Bromosuccinimide | Light (CFL) | Acetonitrile | 60 | 0.83 | 90 (conversion) | [2] |
| p-Nitrotoluene | Bromine | Heat | - | 145-150 | 2 | 53-59 | [10] |
| o-Nitrotoluene | HBr/H₂O₂ | AIBN | Dichloroethane | 72-75 | 2 | - | [11] |
Note: Direct comparative data for the synthesis of this compound under various conditions is limited. This table includes data from the direct synthesis and analogous reactions to provide a comparative overview.
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS and Benzoyl Peroxide
This protocol is adapted from a general procedure for the synthesis of 2-bromo-6-nitrobenzyl bromide.[3][8]
Materials:
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2-Bromo-6-nitrotoluene
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N-Bromosuccinimide (NBS)
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Benzoyl Peroxide
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Carbon Tetrachloride (or Chlorobenzene)
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Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-nitrotoluene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.02 eq).
-
Heat the mixture to reflux and maintain the reflux for 20-64 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Protocol 2: Photochemical Benzylic Bromination in Continuous Flow (General Procedure)
This protocol is based on a scalable method for light-induced benzylic brominations.[2]
Materials:
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Substituted Toluene (e.g., 2-bromo-6-nitrotoluene)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Equipment:
-
Continuous flow reactor (e.g., FEP tubing)
-
Syringe pump
-
Compact Fluorescent Lamp (CFL)
Procedure:
-
Prepare a solution of the substituted toluene (e.g., 0.5 M) and NBS (1.05 eq) in acetonitrile.
-
Set up the continuous flow reactor by wrapping the FEP tubing around the CFL.
-
Pump the reaction mixture through the flow reactor at a defined flow rate to control the residence time.
-
Maintain the desired reaction temperature by immersing the reactor in a water bath.
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Collect the output from the reactor.
-
The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or chromatography if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]
characterization of side products in 1-bromo-2-(bromomethyl)-3-nitrobenzene reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-bromo-2-(bromomethyl)-3-nitrobenzene in their experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and characterize potential side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what is their general reactivity order?
A1: this compound possesses two distinct carbon-bromine bonds with different reactivities, in addition to a nitro group that can influence reactions.
-
Benzylic Bromide (-CH₂Br): This is the most reactive site. The benzylic position is activated towards both SN1 and SN2 nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the carbocation intermediate (SN1) or the transition state (SN2).[1][2][3] It is also susceptible to E1 and E2 elimination reactions, particularly with strong or sterically hindered bases.[4][5]
-
Aryl Bromide (-Br): The bromine atom attached directly to the benzene ring is significantly less reactive towards traditional nucleophilic substitution. It is, however, a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann couplings.[6][7][8][9][10] The nitro group at the meta-position provides only weak inductive stabilization for nucleophilic aromatic substitution (SNAr), making this pathway less favorable compared to ortho- or para-substituted analogs.[11][12][13]
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is generally stable under many reaction conditions. However, it can be reduced to an amine or other nitrogen-containing functional groups using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C, Raney Nickel) or metals in acidic media (e.g., Fe/HCl, SnCl₂).[14][15][16][17] Care must be taken as some reducing conditions can also lead to hydrodehalogenation (removal of the bromine atoms).[14]
Q2: I am performing a nucleophilic substitution at the benzylic position and observing multiple products. What are the likely side products?
A2: When targeting the benzylic bromide with a nucleophile, several side products can arise depending on the reaction conditions and the nature of the nucleophile.
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Overalkylation: If the nucleophile can be alkylated more than once (e.g., primary amines), you may observe di- or even tri-alkylation products.[18]
-
Elimination (Dehydrobromination): With basic nucleophiles or upon heating, E1 or E2 elimination can occur to form an alkene.[4][19] This is more prevalent with sterically hindered bases.
-
C- vs. O-Alkylation: When using phenoxide or enolate nucleophiles, you may get a mixture of O-alkylated (ether) and C-alkylated products. The solvent plays a crucial role, with polar aprotic solvents generally favoring O-alkylation.[20][21][22]
-
Hydrolysis: If water is present in the reaction mixture, the benzylic bromide can be hydrolyzed to the corresponding benzyl alcohol.
Q3: My Suzuki coupling reaction at the aryl bromide position is giving low yields and multiple byproducts. What could be the issue?
A3: Low yields in Suzuki coupling with this substrate can be attributed to several factors. Common side products include:
-
Homocoupling: Coupling of two molecules of the boronic acid/ester or two molecules of the aryl bromide can occur.[6][23]
-
Protodeboronation: The boronic acid derivative can react with residual water or protic solvents, leading to the formation of the corresponding arene without the boron functionality.[6][24]
-
Hydrodehalogenation: The aryl bromide can be reduced, replacing the bromine atom with a hydrogen. This is a common side reaction in many palladium-catalyzed processes.[6]
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Nitro Group Interference: While generally compatible, under certain conditions, the nitro group might interfere with the catalytic cycle.[25] However, its electron-withdrawing nature typically activates the C-Br bond towards oxidative addition.[25]
Q4: Can I form a Grignard reagent from this compound?
A4: It is highly challenging and generally not advisable. The nitro group is incompatible with Grignard reagents as it will be readily attacked by the highly nucleophilic organomagnesium compound.[26] Furthermore, attempting to form a Grignard reagent at the benzylic position is often complicated by significant Wurtz-type homocoupling to form 1,2-bis(2-bromo-6-nitrophenyl)ethane.[27][28][29]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Nucleophilic Substitution at the Benzylic Position
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Competing Elimination Reaction | Lower the reaction temperature. Use a less sterically hindered and less basic nucleophile if possible. | Increased ratio of substitution to elimination product. |
| Formation of C-Alkylated Byproduct (with phenoxides/enolates) | Switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, acetonitrile).[21] | Higher selectivity for the desired O-alkylation product. |
| Incomplete Reaction | Increase reaction time or temperature moderately. Ensure the nucleophile is sufficiently deprotonated (if applicable) by using a strong enough base. | Drive the reaction to completion and improve conversion. |
| Hydrolysis of Starting Material | Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimize the formation of the corresponding benzyl alcohol. |
Issue 2: Formation of Side Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Homocoupling of Boronic Acid/Aryl Halide (Suzuki) | Optimize the reaction stoichiometry (use a slight excess of the boronic reagent, e.g., 1.1-1.2 equivalents). Ensure efficient stirring. Degas the reaction mixture thoroughly to remove oxygen. | Reduced formation of homocoupling byproducts.[6] |
| Homocoupling of Alkyne (Glaser Coupling in Sonogashira) | If using a copper co-catalyst, ensure the reaction is strictly anaerobic. Alternatively, switch to a copper-free Sonogashira protocol.[30] | Minimized formation of the undesired alkyne dimer. |
| Hydrodehalogenation (Loss of Aryl Bromide) | Use a well-defined palladium catalyst and high-purity reagents. Avoid prolonged reaction times at high temperatures. | Preservation of the C-Br bond and higher yield of the cross-coupled product. |
| Catalyst Deactivation | Use a more robust phosphine ligand. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst.[6] | Improved catalyst lifetime and overall yield. |
Quantitative Data Summary
Table 1: Illustrative Solvent Effects on O- vs. C-Alkylation in Phenoxide Reactions
| Solvent | Dielectric Constant (ε) | Typical O/C Alkylation Ratio |
| Water | 80.1 | Low (favors C-alkylation) |
| Ethanol | 24.6 | Moderate |
| Acetonitrile | 37.5 | High (favors O-alkylation) |
| N,N-Dimethylformamide (DMF) | 36.7 | High (favors O-alkylation) |
| Data is generalized from studies on related systems like the reaction of sodium β-naphthoxide with benzyl bromide.[20][21] |
Experimental Protocols
General Protocol for Nucleophilic Substitution at the Benzylic Position (Williamson Ether Synthesis Analogue)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the alcohol nucleophile (1.1 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive nucleophiles.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position
-
Setup: To a reaction vessel, add this compound (1.0 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a nitrogen atmosphere and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. jk-sci.com [jk-sci.com]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. researchgate.net [researchgate.net]
- 28. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 29. reddit.com [reddit.com]
- 30. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Heterocycle Formation with 1-bromo-2-(bromomethyl)-3-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 1-bromo-2-(bromomethyl)-3-nitrobenzene in heterocycle synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for heterocycle formation?
A1: The molecule has two primary electrophilic sites: the benzylic carbon of the bromomethyl group, which is highly susceptible to nucleophilic substitution, and the aromatic carbon bearing the bromine atom, which can participate in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. The nitro group strongly activates the aromatic ring for SNAr, particularly at the ortho and para positions relative to it.
Q2: What types of heterocycles can be synthesized from this starting material?
A2: This versatile building block is well-suited for the synthesis of various fused nitrogen and oxygen-containing heterocycles. Common examples include indazoles (and their N-oxides), 2,1-benzisoxazoles (anthranils), and quinazolines, typically through intramolecular cyclization after initial reaction with a binucleophile or reduction of the nitro group.
Q3: How does the nitro group influence the reactivity of the molecule?
A3: The electron-withdrawing nature of the nitro group has a dual effect. It deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution, particularly at the C-1 bromine position.[1] It also influences the acidity of adjacent protons and can be reduced to a nucleophilic amino group to facilitate cyclization.
Q4: What are the most common side reactions to be aware of?
A4: Common side reactions include intermolecular polymerization, hydrolysis of the benzylic bromide to the corresponding alcohol, over-reduction of the nitro group, and competing intermolecular nucleophilic substitution at the benzylic position leading to undesired dimeric or polymeric byproducts. Ring bromination is a potential side reaction if harsh brominating agents are used in any preceding or concurrent steps.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired heterocycle | 1. Inefficient intramolecular cyclization. 2. Competing intermolecular side reactions. 3. Decomposition of starting material or product. | 1. Employ high-dilution conditions to favor intramolecular reactions. 2. Optimize the base and solvent system. A non-nucleophilic base is often preferred. 3. Carefully control the reaction temperature; consider starting at a lower temperature. |
| Formation of a significant amount of polymeric material | Reaction concentration is too high, favoring intermolecular reactions between molecules of the starting material and the nucleophile. | Perform the reaction under high-dilution conditions by adding the reagents slowly over an extended period to a larger volume of solvent. |
| Presence of the corresponding benzyl alcohol derivative | Hydrolysis of the benzylic bromide due to adventitious water in the reagents or solvent. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Incomplete reaction; starting material remains | 1. Insufficient reactivity of the nucleophile. 2. The chosen base is not strong enough to deprotonate the nucleophile. 3. Reaction time is too short or the temperature is too low. | 1. Consider a more nucleophilic reagent. 2. Switch to a stronger, non-nucleophilic base (e.g., DBU, K₂CO₃). 3. Increase the reaction time and/or temperature, monitoring for product degradation. |
| Formation of multiple unidentified byproducts | The reaction conditions may be too harsh, leading to decomposition or multiple side reactions. The nucleophile may be reacting at multiple sites. | Screen a variety of milder reaction conditions (e.g., lower temperature, weaker base). Protect other reactive functional groups on the nucleophile if necessary. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1H-indazole
This protocol describes a hypothetical two-step synthesis of 4-bromo-1H-indazole from this compound via reductive cyclization.
Step 1: Reductive Cyclization
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reduction: Add a reducing agent, for example, tin(II) chloride (SnCl₂) (3.0-5.0 eq) or iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Effect of Reaction Parameters on Indazole Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reducing Agent | SnCl₂ | Fe / NH₄Cl | H₂ / Pd/C | SnCl₂ and Fe are often effective for this transformation. Catalytic hydrogenation may lead to dehalogenation. |
| Solvent | Ethanol | Acetic Acid | Dioxane | Acetic acid can act as both a solvent and a proton source, potentially improving the reaction rate. |
| Temperature | 50 °C | 80 °C | 100 °C | Higher temperatures generally increase the reaction rate but may also lead to byproduct formation. 80 °C is a good starting point. |
| Base (for workup) | NaHCO₃ | K₂CO₃ | NaOH | A mild base like NaHCO₃ is sufficient for neutralization without causing product degradation. |
Visualizations
Caption: Proposed reaction pathway for heterocycle synthesis.
Caption: General experimental workflow for heterocycle synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-bromo-2-(bromomethyl)-3-nitrobenzene and 2-nitrobenzyl bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Structural and Electronic Properties
The reactivity of benzyl bromides in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring.
| Feature | 2-nitrobenzyl bromide | 1-bromo-2-(bromomethyl)-3-nitrobenzene |
| Molecular Formula | C₇H₆BrNO₂ | C₇H₅Br₂NO₂ |
| Molecular Weight | 216.03 g/mol | 294.93 g/mol [1] |
| Key Structural Features | A single electron-withdrawing nitro group at the ortho position. | An electron-withdrawing nitro group at the meta position relative to the bromomethyl group, and an additional bromine atom at the ortho position. |
| Expected Electronic Effect on Benzylic Carbon | The ortho-nitro group exerts a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the benzylic carbon. | The meta-nitro group has a weaker inductive effect on the benzylic carbon compared to an ortho-nitro group. The ortho-bromine atom also has an electron-withdrawing inductive effect. |
| Expected Steric Hindrance at Benzylic Carbon | The ortho-nitro group introduces moderate steric hindrance to the backside attack of a nucleophile. | The ortho-bromine atom is larger than a hydrogen atom and is expected to introduce greater steric hindrance compared to 2-nitrobenzyl bromide. |
Reactivity Comparison in Nucleophilic Substitution
The rate of an SN2 reaction is sensitive to both the electrophilicity of the carbon center and the steric accessibility for the nucleophile's backside attack.[2][3][4]
Electronic Effects: The primary driving force for nucleophilic attack on the benzylic carbon is its partial positive charge. In 2-nitrobenzyl bromide, the strongly electron-withdrawing nitro group at the ortho position significantly enhances the electrophilicity of the benzylic carbon through its inductive effect. In this compound, the nitro group is in the meta position relative to the bromomethyl group. Its electron-withdrawing inductive effect on the benzylic carbon is, therefore, attenuated compared to the ortho-nitro isomer. The additional bromine atom at the ortho position also contributes an inductive electron-withdrawing effect, which would increase the electrophilicity of the benzylic carbon. However, the combined electronic pull of a meta-nitro and an ortho-bromo group is not straightforward to predict without experimental data but is likely to be different from a single ortho-nitro group.
Steric Effects: Steric hindrance plays a crucial role in SN2 reactions.[3][5] The transition state of an SN2 reaction involves a pentacoordinate carbon, and bulky groups around the reaction center can significantly slow down the reaction rate.[2][4] The ortho-nitro group in 2-nitrobenzyl bromide already presents a degree of steric hindrance. In this compound, the presence of a bromine atom at the other ortho position of the bromomethyl group is expected to introduce more significant steric hindrance compared to the nitro group alone. The larger van der Waals radius of bromine compared to the atoms in a nitro group would likely impede the approach of a nucleophile to a greater extent.
Predicted Reactivity: Based on the interplay of these electronic and steric factors, it is anticipated that 2-nitrobenzyl bromide will be more reactive towards nucleophilic substitution than this compound . The dominant factor is likely the increased steric hindrance in the latter compound due to the ortho-bromo substituent, which would outweigh the subtle differences in electronic activation.
Experimental Protocols
To empirically determine the relative reactivity of these two compounds, a kinetic analysis of their reaction with a common nucleophile, such as piperidine or a phenoxide, can be performed.
General Protocol for Kinetic Measurement of SN2 Reactions
This protocol describes a general method for determining the second-order rate constants for the reaction of benzyl bromides with a nucleophile using UV-Vis spectrophotometry or HPLC.
Materials:
-
2-nitrobenzyl bromide
-
This compound
-
Nucleophile (e.g., piperidine, sodium phenoxide)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
Thermostatted UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of each benzyl bromide and the nucleophile in the chosen anhydrous solvent.
-
-
Reaction Initiation:
-
Equilibrate the reactant solutions to the desired temperature in a thermostatted water bath.
-
To initiate the reaction, mix equal volumes of the benzyl bromide and nucleophile solutions in a reaction vessel (e.g., a cuvette for spectrophotometry or a vial for HPLC).
-
-
Data Acquisition:
-
UV-Vis Spectrophotometry: If the product has a distinct UV-Vis absorbance from the reactants, monitor the increase in absorbance of the product or the decrease in absorbance of the reactant at a fixed wavelength over time.
-
HPLC: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent or addition of an acid). Analyze the concentration of the reactant or product in the quenched sample by HPLC.
-
-
Data Analysis:
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k. Alternatively, if the reaction is run under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), a plot of ln[Reactant] versus time will be linear, and the pseudo-first-order rate constant can be determined from the slope. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess.
-
Synthesis of Starting Materials
Synthesis of 2-nitrobenzyl bromide:
A common method involves the free-radical bromination of 2-nitrotoluene. In a typical procedure, 2-nitrotoluene is reacted with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, with a radical initiator such as benzoyl peroxide or AIBN. The reaction mixture is refluxed, and upon completion, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield the product, which can be further purified by recrystallization.[6]
Synthesis of this compound:
This compound can be synthesized from 2-bromo-6-nitrotoluene. The starting material is subjected to free-radical bromination, for instance, by reacting it with N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in a solvent like chlorobenzene under reflux conditions. After the reaction, the mixture is filtered, and the product is isolated from the filtrate by concentration and recrystallization.
Visualization of Reaction Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Conclusion
References
A Comparative Analysis of Brominating Agents for the Synthesis of 2-Bromo-6-Nitrotoluene
For researchers, scientists, and drug development professionals, the efficient synthesis of halogenated nitroaromatics is a critical step in the development of new chemical entities. This guide provides a comparative study of synthetic routes to 2-bromo-6-nitrotoluene, a valuable building block in medicinal chemistry. We will focus on the well-established Sandmeyer reaction of 2-methyl-3-nitroaniline and explore the challenges associated with the direct bromination of 6-nitrotoluene, supported by experimental data and detailed protocols.
The synthesis of 2-bromo-6-nitrotoluene can be approached via two main strategies: the substitution of a primary aromatic amine via a diazonium salt (the Sandmeyer reaction) or the direct electrophilic bromination of the aromatic ring of 6-nitrotoluene. This guide will demonstrate that the Sandmeyer reaction is a more efficient and regioselective method, providing a higher yield of the desired product.
Comparative Data of Synthetic Routes
| Method | Starting Material | Brominating Agent | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Sandmeyer Reaction | 2-Methyl-3-nitroaniline | Cuprous Bromide (CuBr) | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) | Water, Dichloromethane | Diazotization: 0-5°C; Bromination: Room Temp to 70°C | 89% | [1] |
Experimental Protocols
Method 1: Sandmeyer Reaction of 2-Methyl-3-nitroaniline
This two-step method involves the diazotization of 2-methyl-3-nitroaniline followed by a copper-catalyzed bromination.
Step 1: Diazotization of 2-Methyl-3-nitroaniline
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Suspend 2-methyl-3-nitroaniline (45.6 g, 0.3 mol) in a mixture of water (200 mL) and 40% aqueous hydrobromic acid (100 mL).
-
Heat the mixture to reflux for 10 minutes.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (20.7 g, 0.3 mol) in water (100 mL) dropwise, ensuring the temperature does not exceed 5°C.
-
Continue stirring the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
Step 2: Sandmeyer Reaction with Cuprous Bromide
-
In a separate flask, prepare a stirred mixture of cuprous bromide (43.1 g, 0.3 mol) in hydrobromic acid (150 mL) and water (150 mL).
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Slowly add the previously prepared diazonium salt solution to the cuprous bromide mixture at room temperature.
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After the addition is complete, continue stirring at room temperature for 30 minutes.
-
Heat the reaction mixture to 70°C for 1 hour.
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Pour the cooled reaction mixture into ice water and extract the product with dichloromethane (3 x 400 mL).
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Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography using petroleum ether as the eluent to afford 2-bromo-6-nitrotoluene as a light yellow solid.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic methods.
References
A Computational and Experimental Comparison of Substituted Benzyl Halide Reactivity
For Researchers, Scientists, and Drug Development Professionals
The reactivity of substituted benzyl halides is a cornerstone of synthetic organic chemistry and plays a crucial role in medicinal chemistry and drug development, where these compounds often serve as key intermediates. Understanding the influence of substituents on the benzylic carbon's susceptibility to nucleophilic attack is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecular entities. This guide provides an objective comparison of the reactivity of various substituted benzyl halides, supported by experimental kinetic data and computational analysis.
The Duality of Reaction Mechanisms: SN1 and SN2 Pathways
Nucleophilic substitution at a benzylic carbon can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The operative mechanism is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) stabilize the formation of a benzyl carbocation intermediate, thereby favoring the SN1 pathway. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, making the concerted SN2 mechanism, where the nucleophile attacks as the leaving group departs, the more favorable route.[1] This dichotomy is often visualized in a Hammett plot, where a curved or biphasic correlation can indicate a change in the rate-determining step or a shift in the mechanism from SN1 to SN2 as the substituents change from electron-donating to electron-withdrawing.
Caption: Logical relationship between substituent type and favored reaction mechanism.
Quantitative Comparison of Reactivity: Experimental and Computational Data
The following table summarizes experimental first-order rate constants (ksolv) for the solvolysis of a series of substituted benzyl chlorides in 20% acetonitrile in water at 25°C.[2] Additionally, a comparison of experimental and computationally derived (DFT) free energies of activation (ΔG‡) for the reaction of substituted benzyl bromides with benzylamine in methanol is provided.[3]
| Substituent | Benzyl Halide | Experimental ksolv (s-1) for Chlorides[2] | Experimental ΔG‡ (kcal/mol) for Bromides[3] | Computational ΔG‡ (kcal/mol) for Bromides[3] |
| 4-OCH3 | Chloride | 2.2 | - | - |
| 4-CH3 | Bromide | - | 21.08 | 21.23 |
| H | Bromide | - | 21.61 | 21.72 |
| 4-Cl | Bromide | - | 21.90 | 22.01 |
| 3-CF3 | Bromide | - | 22.19 | 22.40 |
| 4-NO2 | Bromide | - | 22.59 | 22.75 |
| 3,4-dinitro | Chloride | 1.1 x 10-8 | - | - |
Experimental and Computational Protocols
Experimental Protocol: Kinetic Measurements of Solvolysis
The solvolysis rates of substituted benzyl halides are commonly determined conductometrically.[3][4]
-
Preparation of Solutions: A solution of the substituted benzyl halide of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., 80% ethanol/water or 20% acetonitrile/water).
-
Temperature Control: The reaction vessel is maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) using a thermostated water bath.
-
Conductivity Measurement: The change in conductivity of the solution over time is monitored using a conductivity meter with a suitable cell. The increase in conductivity is proportional to the formation of the halide ion and the protonated solvent.
-
Data Acquisition: Conductivity readings are taken at regular time intervals until the reaction is complete (typically > 3 half-lives).
-
Rate Constant Calculation: The first-order rate constant (k) is calculated from the slope of a plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the conductivity at infinite time.
Computational Protocol: DFT Calculation of Activation Energies
Density Functional Theory (DFT) is a powerful tool for modeling reaction profiles and calculating activation energies.
-
Model System: The reaction of a substituted benzyl halide with a nucleophile (e.g., benzylamine or a solvent molecule) is modeled.
-
Software: Quantum chemistry software packages such as Gaussian or Spartan are commonly used.
-
Method and Basis Set: A suitable level of theory is chosen, for example, the B3LYP functional with a 6-311+G(d,p) basis set.[3]
-
Solvent Modeling: The effect of the solvent is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5]
-
Geometry Optimization: The geometries of the reactants, transition state, and products are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the reactants and products are minima on the potential energy surface (zero imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).
-
Activation Energy Calculation: The free energy of activation (ΔG‡) is calculated as the difference between the free energy of the transition state and the free energy of the reactants.
Caption: A typical workflow for the computational analysis of benzyl halide reactivity.
Conclusion
The reactivity of substituted benzyl halides is a complex interplay of electronic and steric factors that dictate the preferred reaction mechanism. Both experimental kinetic studies and computational modeling provide valuable and complementary insights. The Hammett relationship offers a robust framework for quantifying the electronic effects of substituents on reactivity. As demonstrated, there is often good agreement between experimentally determined and computationally predicted activation energies, underscoring the power of modern theoretical methods in rationalizing and predicting chemical reactivity. For researchers in drug development and related fields, a thorough understanding of these principles is essential for the rational design of synthetic routes and the development of novel therapeutics.
References
Experimental Validation of Reaction Pathways for 1-bromo-2-(bromomethyl)-3-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimentally validated reaction pathways for the synthesis of 1-bromo-2-(bromomethyl)-3-nitrobenzene. This compound is a valuable building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical agents, due to its reactive bromine and nitro functionalities.[1] This document outlines the primary synthetic route, discusses potential alternative approaches, and provides detailed experimental protocols and data for validation and comparison.
Primary Reaction Pathway: Radical Bromination of 2-bromo-6-nitrotoluene
The most commonly cited and experimentally validated pathway to this compound is the free-radical bromination of the methyl group of 2-bromo-6-nitrotoluene. This reaction selectively targets the benzylic position, leaving the aromatic ring and the other functional groups intact.
The reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride or chlorobenzene.[2]
Below is a diagram illustrating the primary reaction pathway.
Caption: Synthetic pathway to this compound.
Comparison of Experimental Conditions
The following table summarizes different experimental conditions reported for the synthesis of this compound and its precursor, 2-bromo-6-nitrotoluene.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Precursor Synthesis | 2-Methyl-3-nitroaniline | 1. NaNO₂, 40% aq. HBr2. CuBr, HBr | Water | 0-5°C then 70°C | 1.5 h | 89% | [3] |
| Main Reaction | 2-Bromo-6-nitrotoluene | N-Bromosuccinimide, Benzoyl Peroxide | Chlorobenzene | Reflux | ~20 h | 81% | [2] |
| Main Reaction (Alternative) | 1-Bromo-2-methyl-3-nitrobenzene | N-Bromosuccinimide, AIBN | CCl₄ | Reflux | Overnight | Not specified | [3] |
Detailed Experimental Protocols
Synthesis of 2-bromo-6-nitrotoluene (Precursor)
This protocol is adapted from a known synthetic route.[3]
-
Diazotization: Suspend 2-methyl-3-nitroaniline (45.6 g, 0.3 mol) in a mixture of water (200 mL) and 40% aqueous hydrobromic acid (100 mL). Heat the suspension to reflux for 10 minutes and then cool to 0°C in an ice bath. Slowly add a solution of sodium nitrite (20.7 g, 0.3 mol) in water (100 mL) dropwise, ensuring the temperature does not exceed 5°C. Continue stirring at 0-5°C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide (43.1 g, 0.3 mol) in hydrobromic acid (150 mL) and water (150 mL). Slowly add the previously prepared diazonium salt solution to this mixture with stirring at room temperature. After the addition is complete, continue stirring for 30 minutes, and then heat the reaction mixture to 70°C for 1 hour.
-
Work-up and Purification: Pour the reaction mixture onto ice and extract with dichloromethane (3 x 400 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography using petroleum ether as the eluent to yield 2-bromo-6-nitrotoluene as a pale yellow solid.
Synthesis of this compound (Main Reaction)
This protocol is based on a reported procedure.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-nitrotoluene (32.20 g, 0.15 mol), N-bromosuccinimide (26.6 g, 0.15 mol), and benzoyl peroxide (0.40 g, 1.65 mmol) in chlorobenzene (100 mL).
-
Reaction Execution: Heat the mixture to reflux and maintain for approximately 20 hours.
-
Work-up and Purification: After completion of the reaction, cool the mixture and filter to remove the succinimide byproduct. Collect the filtrate and concentrate it under vacuum to obtain a light brown oily product. Recrystallization from ethanol affords this compound as a yellow solid.
Experimental Validation Data
Spectroscopic Data for Precursors:
| Compound | Spectroscopic Data | Reference |
| 1-Bromo-2-nitrobenzene | ¹³C NMR (CDCl₃): δ (ppm) 134.1, 133.8, 128.1, 124.9, 121.9, 114.2 | [4] |
| 3-Bromonitrobenzene | ¹H NMR (300 MHz, CDCl₃): δ (ppm) 8.39 (t, J=2.0 Hz, 1H), 8.17 (ddd, J=8.1, 2.3, 1.0 Hz, 1H), 7.83 (ddd, J=7.9, 1.8, 1.0 Hz, 1H), 7.43 (t, J=8.0 Hz, 1H) | [5] |
For the final product, this compound, one would expect to see characteristic signals in the ¹H NMR spectrum for the benzylic protons (CH₂Br) as a singlet, typically in the range of 4.5-5.0 ppm, in addition to the aromatic proton signals. Mass spectrometry would be used to confirm the molecular weight of 294.93 g/mol .[6]
Alternative Reaction Pathways and Reagents
While the NBS-mediated radical bromination is the predominant method, other approaches could be considered for the benzylic bromination of 2-bromo-6-nitrotoluene. The choice of an alternative is often driven by factors such as cost, safety, and environmental impact.
Alternative Brominating Agents for Benzylic Bromination:
| Reagent | Advantages | Considerations |
| Molecular Bromine (Br₂) with Light/Heat | Low cost. | Highly corrosive and toxic, requires careful handling. Can lead to aromatic bromination as a side reaction. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solid, easier to handle than Br₂. | May require specific reaction conditions for optimal selectivity. |
It is important to note that for deactivated toluenes, such as those with a nitro group, the benzylic bromination can be more challenging and may require more forcing conditions.
Logical Workflow for Synthesis and Validation
The following diagram outlines the logical workflow from synthesis to experimental validation.
Caption: General workflow for the synthesis and validation of the target compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
- 4. 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR [m.chemicalbook.com]
- 5. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | C7H5Br2NO2 | CID 15063170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Ortho-Substituted Aromatics: A Comparative Guide to the Efficacy of 1-Bromo-2-(bromomethyl)-3-nitrobenzene in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of complex molecular architectures. 1-Bromo-2-(bromomethyl)-3-nitrobenzene, a versatile ortho-substituted aromatic compound, presents unique opportunities and challenges in named cross-coupling reactions due to its distinct reactive sites: an aryl bromide and a benzylic bromide, both influenced by a deactivating nitro group. This guide provides a comparative analysis of its predicted efficacy in the Suzuki-Miyaura cross-coupling reaction, drawing upon experimental data from closely related analogues to inform synthetic strategies.
The dual functionality of this compound allows for selective functionalization. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is a handle for palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group at the ortho position to the bromomethyl group and meta to the aryl bromide is expected to significantly influence the reactivity of both sites.
This guide focuses on the Suzuki-Miyaura reaction, a powerful and widely used method for the formation of carbon-carbon bonds. By examining the performance of analogous ortho-substituted benzyl bromides and bromonitrobenzene derivatives in this reaction, we can project the reactivity and potential yields when employing this compound.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
Table 1: Comparative Efficacy of Ortho-Substituted Aryl Bromides in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-2-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [1] |
| 2 | 2-Bromoaniline | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | - | 95 | [2] |
| 3 | 2-Bromo-6-methylaniline | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | - | 85 | [2] |
| 4 | 2-Bromo-6-nitroaniline | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | - | 75 | [2] |
Note: The yields reported are for the coupling with phenylboronic acid or its derivatives under the specified conditions. Direct comparison should be made with caution as reaction conditions and substrates vary slightly.
The data from analogous compounds suggest that high yields can be achieved in the Suzuki-Miyaura coupling of ortho-substituted aryl bromides. For instance, 1-bromo-2-(chloromethyl)benzene (Entry 1), which shares the ortho-halomethylbenzyl bromide scaffold, undergoes highly selective coupling at the aryl bromide position with an excellent yield of 95%. This indicates that the benzylic halide does not interfere with the desired cross-coupling at the aromatic ring under these conditions.
Furthermore, the presence of a nitro group, as seen in 2-bromo-6-nitroaniline (Entry 4), still allows for a good yield of 75%. This suggests that the electron-withdrawing nature of the nitro group in this compound is unlikely to inhibit the Suzuki-Miyaura reaction at the C(sp²)-Br bond and may even facilitate the oxidative addition step of the catalytic cycle.
Experimental Protocols
The following are detailed experimental methodologies for key experiments with analogous compounds, which can serve as a starting point for the optimization of reactions involving this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-2-(chloromethyl)benzene[1]
Materials:
-
1-Bromo-2-(chloromethyl)benzene
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equiv)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 1-bromo-2-(chloromethyl)benzene (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2 equiv).
-
Add toluene (1.0 mL) and water (0.1 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2 hours.
-
After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-6-nitroaniline[2]
Materials:
-
2-Bromo-6-nitroaniline
-
Arylboronic acid pinacol ester (2 equiv)
-
CataCXium A palladacycle (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
Procedure:
-
In a reaction vessel, combine 2-bromo-6-nitroaniline (0.1 mmol), the arylboronic acid pinacol ester (0.2 mmol), CataCXium A palladacycle (0.01 mmol), and Cs₂CO₃ (0.2 mmol).
-
Add 2-MeTHF and water in a 10:1 ratio to achieve a 0.1 M concentration of the aniline.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by a suitable method (e.g., LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Substituent Effects in Reactions of 1-Bromo-2-(bromomethyl)-3-nitrobenzene Derivatives: A Hammett Plot Comparison Guide
This guide provides a comparative analysis of the electronic effects of substituents on the reactivity of 1-bromo-2-(bromomethyl)-3-nitrobenzene derivatives in a hypothetical nucleophilic substitution reaction. By applying the Hammett equation, we can elucidate the relationship between the electronic properties of various substituents and the corresponding reaction rates. This analysis is crucial for researchers and professionals in drug development and organic synthesis for understanding reaction mechanisms and predicting reactivity.
Introduction to the Hammett Equation
The Hammett equation is a fundamental tool in physical organic chemistry that describes a linear free-energy relationship between reaction rates and equilibrium constants for many reactions involving meta- and para-substituted benzene derivatives.[1][2] The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect (both resonance and inductive) of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[3]
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[4] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction, implying the buildup of positive charge (or loss of negative charge) in the transition state.[1]
Hypothetical Kinetic Data for Nucleophilic Substitution
For the purpose of this guide, we will consider a hypothetical SNAr (Nucleophilic Aromatic Substitution) reaction where the bromine atom at the C1 position of substituted this compound derivatives is displaced by a nucleophile. The presence of the electron-withdrawing nitro group ortho to the bromine atom makes this position susceptible to nucleophilic attack.[5] The following table summarizes hypothetical quantitative data for this reaction.
| Substituent (X) at C5 | Substituent Constant (σ) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |
| -NO₂ | 0.78 | 5.0 x 10⁻³ | 1.00 |
| -CN | 0.66 | 2.8 x 10⁻³ | 0.75 |
| -Br | 0.23 | 8.5 x 10⁻⁴ | 0.23 |
| -H (Reference) | 0.00 | 5.0 x 10⁻⁴ | 0.00 |
| -CH₃ | -0.17 | 2.5 x 10⁻⁴ | -0.30 |
| -OCH₃ | -0.27 | 1.5 x 10⁻⁴ | -0.52 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of the Hammett equation.
Experimental Protocol for Kinetic Studies
A generalized methodology for conducting kinetic studies to obtain the data for a Hammett plot is outlined below.[5]
Objective: To determine the rate constants for the reaction of various substituted this compound derivatives with a given nucleophile.
Materials:
-
Substituted this compound derivatives
-
Nucleophile (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., methanol)
-
Internal standard (for chromatographic analysis)
-
Constant temperature bath
-
Analytical instrument (e.g., HPLC or GC-MS)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of each of the substituted benzene derivatives, the nucleophile, and an internal standard in the chosen solvent.[5]
-
Reaction Setup: In a series of reaction vessels, place a known concentration of the substituted benzene derivative and the internal standard. Equilibrate the vessels to the desired reaction temperature in a constant temperature bath.[5]
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of the pre-heated nucleophile solution to each vessel and start a timer.[5]
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction immediately (e.g., by adding a dilute acid).
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC) to determine the concentration of the reactant remaining or the product formed relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the pseudo-first-order rate constant (k_obs) for each derivative. The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the nucleophile (if it is in large excess).
-
Hammett Plot Construction: Plot log(k/k₀) versus the corresponding σ values for each substituent. Perform a linear regression to obtain the slope, which represents the reaction constant (ρ).
Visualization of the Hammett Analysis Workflow
The following diagram illustrates the logical workflow for a Hammett plot analysis.
Caption: Workflow for Hammett plot analysis.
Interpretation of the Hammett Plot
A plot of the hypothetical log(k/k₀) values against the substituent constants (σ) would yield a straight line, indicating a linear free-energy relationship. The slope of this line is the reaction constant (ρ). For the hypothetical data provided, the plot would have a positive slope, meaning ρ > 1.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.[1] This is consistent with a reaction mechanism where there is a buildup of negative charge in the transition state of the rate-determining step. In the context of an SNAr reaction, the rate-determining step is the attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[5] Electron-withdrawing substituents help to stabilize this negative charge through resonance and/or inductive effects, thus lowering the activation energy and increasing the reaction rate.[6][7] The magnitude of ρ would suggest the extent of this charge development and the sensitivity of the reaction to the electronic effects of the substituents.[4]
References
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 1-bromo-2-(bromomethyl)-3-nitrobenzene
This guide provides a comprehensive comparison of the kinetic studies of nucleophilic substitution reactions on 1-bromo-2-(bromomethyl)-3-nitrobenzene and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into the reactivity of this compound and facilitates the design of related experimental work. While specific kinetic data for this compound is not extensively available in published literature, this guide draws parallels from closely related substituted benzyl bromides to predict its reactivity and provides detailed experimental protocols for its kinetic analysis.
Introduction to Nucleophilic Substitution in Benzylic Systems
Nucleophilic substitution reactions at the benzylic position are fundamental in organic synthesis. The reactivity of benzylic halides is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in this compound, can have a complex influence on the reaction rate and mechanism. Generally, primary benzylic halides, like the target compound, are expected to react via an SN2 mechanism.[1] However, the substitution pattern of the aromatic ring can modulate the reactivity.
The subject of this guide, this compound, is a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its multiple reactive sites.[2] Understanding its kinetic behavior in nucleophilic substitution reactions is crucial for optimizing synthetic routes and for the development of novel molecules.
Comparative Kinetic Data
To contextualize the reactivity of this compound, this section presents kinetic data for a series of related substituted benzyl bromides. The data highlights the electronic and steric effects of various substituents on the rate of nucleophilic substitution. The reactions are typically second-order, with the rate dependent on the concentrations of both the benzyl bromide and the nucleophile.[3][4]
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Relative Rate | Reference |
| Benzyl bromide | Pyridine | Acetone | 40 | - | 1.00 | [5] |
| p-Methylbenzyl bromide | Pyridine | Acetone | 40 | - | 1.66 | [5] |
| p-Ethylbenzyl bromide | Pyridine | Acetone | 40 | - | 1.40 | [5] |
| p-Nitrobenzyl bromide | Various | Various | - | Slower than benzyl bromide | ~0.0003 (Methanolysis) | [6] |
| o-Nitrobenzyl bromide | Various | Various | Similar to p-nitrobenzyl bromide | - | - | [7] |
| p-Methoxybenzyl bromide | Various | Various | - | Faster than benzyl bromide | ~2500 (Methanolysis) | [6] |
The electron-donating methyl and ethyl groups at the para position increase the reaction rate compared to unsubstituted benzyl bromide, which is consistent with the stabilization of the transition state in an SN2 reaction.[5] Conversely, the strongly electron-withdrawing nitro group at the para position significantly decreases the rate of SN1 solvolysis.[6] For this compound, the ortho-bromo and meta-nitro substituents are expected to decrease the rate of nucleophilic substitution due to their electron-withdrawing inductive effects and potential steric hindrance.
Experimental Protocols
A detailed methodology for the kinetic analysis of the reaction between this compound and a nucleophile is outlined below. This protocol is based on established methods for studying SN2 reactions.[3][8]
Objective: To determine the second-order rate constant for the reaction of this compound with a selected nucleophile (e.g., piperidine, aniline).
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, aniline)
-
Solvent of analytical grade (e.g., acetone, ethanol, methanol)[3]
-
Thermostatted water bath or reaction block
-
UV-Vis Spectrophotometer or Conductivity Meter
-
Volumetric flasks, pipettes, and cuvettes/conductivity cell
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known concentration in the same solvent. The concentration of the nucleophile should be significantly higher (at least 10-fold) than the substrate to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement (UV-Vis Spectrophotometry Example):
-
Set the UV-Vis spectrophotometer to a wavelength where the product absorbs significantly, and the reactants have minimal absorbance. A preliminary scan of the reactant and product solutions is necessary to determine the optimal wavelength.
-
Equilibrate both reactant solutions to the desired reaction temperature in the thermostat.
-
To initiate the reaction, mix known volumes of the pre-heated solutions directly in the cuvette or in a reaction vessel from which samples can be withdrawn at intervals.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.[8]
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the integrated rate law is: ln(A∞ - At) = -k't + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, A0 is the initial absorbance, and k' is the pseudo-first-order rate constant.
-
Plot ln(A∞ - At) versus time. The slope of the resulting straight line will be -k'.
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess: k = k' / [Nucleophile].
-
-
Activation Parameters:
-
Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant.
-
The activation energy (Ea) can be determined from the Arrhenius equation by plotting ln(k) versus 1/T.[8]
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the kinetic study and the factors influencing the nucleophilic substitution reaction.
Caption: A generalized workflow for the experimental determination of reaction kinetics.
Caption: Key factors influencing the rate of the SN2 reaction.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Reaction Rate Comparison The reaction shown is between a benzyl.. [askfilo.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homepages.gac.edu [homepages.gac.edu]
assessing the stability of 1-bromo-2-(bromomethyl)-3-nitrobenzene under various reaction conditions
For researchers, scientists, and professionals in drug development, understanding the stability of reagents is paramount for reproducible and reliable results. This guide provides a comprehensive assessment of the stability of 1-bromo-2-(bromomethyl)-3-nitrobenzene under various reaction conditions. Due to limited direct experimental data on this specific compound, this guide draws upon information from closely related analogues and established principles of chemical reactivity to provide a robust comparative analysis.
Executive Summary
This compound is a highly reactive trifunctional aromatic compound. Its utility in organic synthesis is derived from the distinct reactivity of its three functional groups: the aryl bromide, the benzylic bromide, and the nitro group. The benzylic bromide is the most reactive site, susceptible to nucleophilic substitution and decomposition. The ortho-nitro group significantly influences the reactivity of the benzylic bromide and the overall stability of the molecule. This guide will delve into the expected stability of this compound under thermal, acidic, basic, and photolytic conditions, and in the presence of common nucleophiles, as well as oxidizing and reducing agents. We will also present a comparison with alternative reagents and provide detailed experimental protocols for stability assessment.
Comparative Stability Analysis
The stability of this compound is intrinsically linked to the high reactivity of the benzylic bromide moiety, which is further activated by the ortho-nitro group. Below is a qualitative and semi-quantitative comparison of its expected stability under various conditions, benchmarked against alternative reagents where applicable.
Table 1: Qualitative Stability Assessment of this compound
| Condition | Expected Stability | Primary Decomposition Pathway(s) | Comparison with Alternatives |
| Thermal | Low | Exothermic decomposition, potentially explosive.[1] | Ortho-nitrobenzyl bromides are generally less stable than their meta and para isomers. Bromides are less stable than the corresponding chlorides.[1] |
| Acidic | Low to Moderate | Acid-catalyzed hydrolysis of the benzylic bromide to 2-bromo-6-nitrobenzyl alcohol and HBr. The generated HBr can autocatalyze further decomposition. | Similar to other benzylic halides. The rate of hydrolysis is dependent on the acid concentration and the presence of water. |
| Basic | Low | Rapid nucleophilic substitution by hydroxide or other bases at the benzylic position. Potential for elimination reactions. | More reactive than benzylic chlorides. The electron-withdrawing nitro group enhances susceptibility to nucleophilic attack. |
| Photolytic | Low | Photochemical cleavage of the C-Br bond. The ortho-nitrobenzyl moiety is a known photolabile protecting group, suggesting susceptibility to UV light.[2] | The photochemistry of ortho-nitrobenzyl compounds is complex and can lead to various byproducts.[3] |
| Nucleophiles | Low | Facile SN2 reaction at the benzylic carbon with a wide range of nucleophiles (e.g., alcohols, amines, thiols). | The ortho-nitro group can influence the reaction rate through steric hindrance and electronic effects. |
| Oxidizing Agents | Moderate | The benzylic position can be oxidized to an aldehyde or carboxylic acid, though the aryl ring is somewhat deactivated by the nitro and bromo substituents. | Generally stable to mild oxidizing agents that do not cleave the C-Br bond. |
| Reducing Agents | Low to Moderate | The nitro group is readily reduced to an amino group. The benzylic bromide can also be reduced to a methyl group. | Selective reduction of the nitro group is possible with appropriate reagents. |
Table 2: Comparison with Alternative Reagents
| Reagent | Application | Key Advantages | Key Disadvantages | Comparative Stability |
| This compound | Introduction of a 2-bromo-6-nitrobenzyl group | Highly functionalized building block | Thermally sensitive, reactive, potential for multiple side reactions | Low |
| 2-Bromo-6-nitrotoluene & NBS | In situ generation of the benzylic bromide | Milder conditions for bromination, avoids isolation of the reactive benzyl bromide | Requires an additional reaction step | The precursor is more stable. |
| 2-Bromo-6-nitrobenzyl alcohol & PBr3 | Conversion of a stable precursor to the benzyl bromide | The alcohol is a more stable starting material | Requires handling of PBr3, a corrosive and water-sensitive reagent | The precursor is more stable. |
| N-Bromosuccinimide (NBS) | General benzylic and allylic brominating agent | Solid, easier to handle than liquid bromine, selective under radical conditions.[4][5] | Can be unreliable if not pure, requires a radical initiator.[5] | Moderately stable solid. |
| Copper(II) Bromide (CuBr2) | Brominating agent for activated aromatic rings | Mild reaction conditions, high regioselectivity for para-substitution.[4] | Less reactive than other brominating agents. | Stable solid. |
Experimental Protocols
Given the absence of specific stability studies for this compound, the following are generalized protocols for assessing the stability of a reactive organic halide. These should be adapted and performed with extreme caution due to the potential for energetic decomposition.
Protocol 1: Thermal Stability Assessment (Differential Scanning Calorimetry - DSC)
Objective: To determine the onset of thermal decomposition and the associated energy release.
Methodology:
-
Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The onset temperature of any significant exothermic event indicates the beginning of decomposition.
Protocol 2: Hydrolytic Stability Assessment (HPLC)
Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.
Methodology:
-
Prepare stock solutions of this compound in a suitable water-miscible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare buffered aqueous solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Initiate the stability study by adding a small aliquot of the stock solution to each of the buffered solutions at a constant temperature (e.g., 25 °C), ensuring the final organic solvent concentration is low (e.g., <1%).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench the reaction if necessary (e.g., by neutralizing the solution or diluting with mobile phase).
-
Analyze the samples by reverse-phase HPLC with UV detection to quantify the remaining amount of this compound and the formation of the primary degradation product, 2-bromo-6-nitrobenzyl alcohol.
-
Calculate the degradation rate constant and half-life under each pH condition.
Protocol 3: Photostability Assessment
Objective: To evaluate the degradation of the compound upon exposure to UV and visible light.
Methodology:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a known concentration.
-
Place the solution in a quartz cuvette or a suitable transparent container.
-
Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
Expose the test sample to a controlled light source (e.g., a xenon lamp with filters to simulate sunlight, or a specific UV wavelength) in a photostability chamber.
-
At specified time points, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by HPLC to determine the extent of degradation.
Visualizations
Experimental Workflow for Stability Testing
Caption: General workflow for stability assessment.
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing compound stability.
Conclusion and Recommendations
This compound is a valuable synthetic intermediate, but its inherent reactivity, particularly of the benzylic bromide in the presence of an ortho-nitro group, renders it susceptible to degradation under various conditions. Extreme caution is advised when handling and storing this compound, especially concerning elevated temperatures, where exothermic decomposition is a significant risk.[1] Storage should be at low temperatures (2-8 °C is recommended for similar compounds), under an inert atmosphere, and protected from light and moisture.
For synthetic applications, it is advisable to use this reagent promptly after synthesis or purification and to conduct reactions at the lowest effective temperature to minimize degradation. When possible, the in situ generation of this reactive species from more stable precursors like 2-bromo-6-nitrotoluene could be a safer and more efficient alternative. The provided experimental protocols can serve as a starting point for a more detailed and quantitative assessment of its stability profile, which is crucial for its effective and safe utilization in research and development.
References
comparative yield analysis of different synthetic routes to 1-bromo-2-(bromomethyl)-3-nitrobenzene
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 1-bromo-2-(bromomethyl)-3-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The primary focus is on the benzylic bromination of the precursor, 2-bromo-6-nitrotoluene, with an examination of alternative methodologies for this key transformation.
Primary Synthetic Route: Free-Radical Bromination of 2-bromo-6-nitrotoluene
The most commonly cited synthesis of this compound involves the free-radical bromination of 2-bromo-6-nitrotoluene. This method is effective and utilizes readily available reagents.
Experimental Protocol
A solution of 2-bromo-6-nitrotoluene (1 equivalent), N-bromosuccinimide (NBS, 1 equivalent), and a catalytic amount of benzoyl peroxide (a radical initiator) in a suitable solvent such as chlorobenzene is refluxed for approximately 20 hours. Upon completion of the reaction, the mixture is filtered to remove the succinimide byproduct. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization from a solvent like ethanol to afford this compound as a solid.[1]
Comparative Yield Analysis
The following table summarizes the quantitative data for the primary synthetic route to this compound.
| Starting Material | Brominating Agent | Initiator | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-bromo-6-nitrotoluene | N-bromosuccinimide (NBS) | Benzoyl Peroxide | Chlorobenzene | 20 | 81 | [1] |
Alternative Approaches to Benzylic Bromination
While the NBS/benzoyl peroxide system is a standard and effective method, several alternative approaches to benzylic bromination have been developed. These methods may offer advantages in terms of reaction time, safety, or environmental impact. Although direct comparative data for 2-bromo-6-nitrotoluene is not extensively available, the performance of these methods on analogous substituted toluenes provides a strong indication of their potential applicability.
-
Microwave-Assisted Bromination: The use of microwave irradiation can significantly reduce reaction times compared to conventional heating. For various substituted toluenes, microwave-assisted benzylic bromination using NBS in an environmentally benign solvent like diethyl carbonate has shown high yields in shorter reaction times.
-
Photocatalytic Bromination: Visible-light photocatalysis offers a greener alternative to the use of chemical radical initiators. This method often involves the use of a photocatalyst and a bromine source, and can proceed at room temperature, offering a milder reaction condition.
-
Alternative Brominating Agents: Reagents such as HBr/H₂O₂ can be used as an in-situ source of bromine for benzylic bromination. This system can be advantageous as it avoids the handling of molecular bromine and often uses water as a solvent, enhancing the green profile of the synthesis.
Logical Workflow for Synthesis and Comparison
The following diagram illustrates the decision-making process for selecting a synthetic route for the benzylic bromination of a substituted toluene like 2-bromo-6-nitrotoluene.
Caption: Comparative workflow of synthetic routes to this compound.
References
Validating Product Structures from 1-Bromo-2-(bromomethyl)-3-nitrobenzene Reactions: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of reaction products is a critical step in chemical synthesis and drug discovery. For complex aromatic systems, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short in providing unambiguous characterization. This guide presents a comparative analysis of two potential reaction products derived from 1-bromo-2-(bromomethyl)-3-nitrobenzene, showcasing the power of two-dimensional (2D) NMR spectroscopy in validating their distinct cyclic structures. The two products highlighted are 4-bromo-7-nitroisoindolin-1-one and 4-bromo-7-nitro-1,3-dihydroisobenzofuran , formed through reactions with ammonia and hydrolysis, respectively.
Comparative Analysis of Product Structures
The reaction of this compound with different nucleophiles can lead to the formation of distinct heterocyclic scaffolds. The validation of these structures is paramount, and 2D NMR provides the necessary correlational data to confirm atomic connectivity.
| Feature | Product 1: 4-bromo-7-nitroisoindolin-1-one | Product 2: 4-bromo-7-nitro-1,3-dihydroisobenzofuran |
| Reaction Type | Amination/Cyclization | Hydrolysis/Cyclization |
| Key Functional Group | Lactam | Ether |
| Expected Yield | Moderate to High | Moderate |
| Structural Isomers | Positional isomers of bromo and nitro groups | Positional isomers of bromo and nitro groups |
Data Presentation: Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for the two products. These predictions are based on established substituent effects on benzene ring systems and data from analogous structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-bromo-7-nitroisoindolin-1-one
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (C=O) | - | ~168 | H-3, H-5 |
| 3 (CH₂) | ~4.5 (s, 2H) | ~45 | C-1, C-3a, C-4, C-7a |
| 3a (C) | - | ~140 | H-3, H-4 |
| 4 (C-Br) | - | ~120 | H-3, H-5 |
| 5 (CH) | ~7.8 (d) | ~128 | C-3a, C-4, C-6, C-7 |
| 6 (CH) | ~7.6 (t) | ~125 | C-4, C-5, C-7, C-7a |
| 7 (C-NO₂) | - | ~150 | H-5, H-6 |
| 7a (C) | - | ~135 | H-3, H-6 |
| NH | ~8.5 (br s, 1H) | - | C-1, C-3 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-bromo-7-nitro-1,3-dihydroisobenzofuran
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1, 3 (CH₂) | ~5.2 (s, 4H) | ~70 | C-3a, C-4, C-7a |
| 3a (C) | - | ~142 | H-1, H-3, H-4 |
| 4 (C-Br) | - | ~118 | H-1, H-3, H-5 |
| 5 (CH) | ~7.7 (d) | ~129 | C-3a, C-4, C-6, C-7 |
| 6 (CH) | ~7.5 (t) | ~126 | C-4, C-5, C-7, C-7a |
| 7 (C-NO₂) | - | ~148 | H-5, H-6 |
| 7a (C) | - | ~138 | H-1, H-3, H-6 |
Experimental Protocols
Synthesis of 4-bromo-7-nitroisoindolin-1-one (Product 1)
A solution of this compound (1 mmol) in a suitable solvent (e.g., dioxane) is treated with an excess of aqueous ammonia. The reaction mixture is heated under reflux or in a sealed tube until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Synthesis of 4-bromo-7-nitro-1,3-dihydroisobenzofuran (Product 2)
This compound (1 mmol) is dissolved in a mixture of acetone and water. A mild base, such as sodium bicarbonate, is added, and the mixture is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. Upon completion, the acetone is evaporated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
2D NMR Spectroscopic Analysis
All NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher, using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons. The spectrum is acquired with standard parameters.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms. The experiment is optimized for a long-range coupling constant of 8 Hz.
Mandatory Visualization
Caption: Reaction pathways from this compound.
Caption: General workflow for 2D NMR-based structure validation.
By employing a combination of 2D NMR techniques, researchers can confidently distinguish between potential product isomers and unambiguously validate the synthesized molecular structures, a critical step in advancing chemical and pharmaceutical research.
Safety Operating Guide
Proper Disposal of 1-Bromo-2-(bromomethyl)-3-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 1-Bromo-2-(bromomethyl)-3-nitrobenzene (CAS No. 58579-54-7) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is classified as a hazardous substance, causing severe skin burns and eye damage, and requires disposal as regulated hazardous waste.[1][2]
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1] All handling of this chemical and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 58579-54-7 | [1][2] |
| Molecular Formula | C₇H₅Br₂NO₂ | [2][5] |
| Molecular Weight | 294.93 g/mol | [2][5] |
| GHS Hazard Classification | Skin Corrosion/Irritation, Category 1B | [1][2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| Disposal Recommendation | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1] |
Experimental Protocol: Waste Segregation and Disposal
The proper disposal of this compound and associated materials involves a systematic approach to waste segregation and containment.
Waste Categorization
All waste materials contaminated with this compound must be categorized as hazardous waste. This includes:
-
Halogenated Organic Waste: Pure this compound, solutions containing this compound, and reaction byproducts. This waste stream must be kept separate from non-halogenated organic waste.[6][7][8][9][10]
-
Aqueous Waste: Any aqueous solutions, such as from extractions or washes, that are contaminated with this compound. These should also be treated as hazardous waste.[6]
-
Contaminated Solid Waste: Items such as gloves, filter paper, weighing boats, and pipette tips that have come into direct contact with the chemical. These must be collected in a designated solid hazardous waste container.[6]
Container Selection and Labeling
-
Primary Container: Use a designated, chemically compatible container for halogenated organic waste.[6] The container must be in good condition and have a secure, tight-fitting lid.[3][6]
-
Labeling: As soon as the first waste is added, the container must be labeled with a "Hazardous Waste" tag. The label must clearly identify the contents, including "this compound" and any other components, and explicitly state "Halogenated Organic Waste."[6][7]
Storage and Accumulation
-
Closure: Keep the waste container closed at all times, except when adding waste.[6][7][10]
-
Location: Store the waste container in a well-ventilated area, such as a designated satellite accumulation area or within a fume hood.[4][6]
-
Secondary Containment: Place the primary waste container in a secondary containment tray to prevent the spread of material in case of a leak or spill.[6]
Final Disposal
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal.[6] This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
-
Prohibited Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[11]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H5Br2NO2 | CID 15063170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Hazardous waste from laboratories UNS50 and UNS40 - Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-Bromo-2-(bromomethyl)-3-nitrobenzene (CAS No. 58579-54-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that causes severe skin burns and eye damage[1]. It is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To protect against splashes and vapors that can cause severe eye damage[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and protective clothing. For significant exposure risk, fire/flame resistant and impervious clothing is recommended[1]. | To prevent skin contact which can result in severe burns[1]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary[1]. | To avoid inhalation of dust, fumes, or vapors which may cause respiratory irritation[2]. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling from preparation to post-experiment cleanup.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible. Prepare the work area, typically a chemical fume hood, ensuring it is clean and uncluttered. All necessary equipment and reagents should be assembled.
-
Don PPE : Put on all required personal protective equipment as specified in the table above.
-
Chemical Handling : Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Experiment Execution : Carry out the experimental procedure, avoiding direct contact with the chemical.
-
Decontamination : After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal : Segregate and dispose of all waste materials according to the disposal plan outlined below.
-
Doff PPE : Remove PPE in a manner that avoids self-contamination.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing the work.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Management Protocol:
-
Waste Segregation : All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The substance should be stored locked up[1].
-
Disposal : Dispose of the contents and container at an approved waste disposal facility, in accordance with local, state, and federal regulations[1]. Do not dispose of down the drain or in general trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
